Product packaging for 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole(Cat. No.:)

5-bromo-1-(2-methoxyphenyl)-1H-tetrazole

Cat. No.: B1182040
M. Wt: 255.075
InChI Key: JFRASORKLITDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-1-(2-methoxyphenyl)-1H-tetrazole is a specialized chemical intermediate designed for pharmaceutical research and development, particularly in the synthesis of novel bioactive compounds. This brominated tetrazole serves as a versatile precursor in metal-catalyzed cross-coupling reactions, including Suzuki reactions, enabling the efficient construction of complex 1,5-disubstituted tetrazole derivatives for biological evaluation . Tetrazole derivatives have demonstrated significant potential in medicinal chemistry, with research indicating potent biological activities. Structurally similar 1,5-diaryl-substituted tetrazoles have been developed as novel tubulin polymerization inhibitors that bind to the colchicine site, exhibiting potent antiproliferative activity against a range of human cancer cell lines, including multidrug-resistant variants . Furthermore, tetrazole-based hybrids have shown promising antimicrobial efficacy against various bacterial and fungal strains, such as S. aureus and E. coli , by targeting essential enzymes like bacterial DNA Gyrase . Researchers value this compound for its utility in exploring structure-activity relationships and developing new therapeutic agents, particularly in anticancer and anti-infective drug discovery campaigns. The presence of both a bromine substituent and a methoxyphenyl group on the tetrazole core enables precise molecular diversification, facilitating the optimization of pharmacological properties. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN4O B1182040 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrN4O

Molecular Weight

255.075

IUPAC Name

5-bromo-1-(2-methoxyphenyl)tetrazole

InChI

InChI=1S/C8H7BrN4O/c1-14-7-5-3-2-4-6(7)13-8(9)10-11-12-13/h2-5H,1H3

InChI Key

JFRASORKLITDNR-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2C(=NN=N2)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physical and chemical properties of the heterocyclic compound 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole. Due to the limited availability of direct experimental data for this specific molecule, this document compiles predicted computational data alongside experimental data for a structurally related isomer to offer valuable insights for researchers. Detailed experimental protocols for the synthesis and characterization of 1,5-disubstituted tetrazoles are also presented to guide laboratory work.

Introduction

Tetrazole derivatives are a significant class of nitrogen-rich heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and as ligands in coordination chemistry. Their ability to act as bioisosteres for carboxylic acids and cis-amide bonds makes them particularly valuable in drug design. The compound this compound is a 1,5-disubstituted tetrazole, and an understanding of its physicochemical properties is crucial for its potential applications. This guide aims to consolidate the known and predicted data for this compound, providing a foundational resource for further research and development.

Physicochemical Properties

Predicted Physical Properties of this compound

Computational predictions provide valuable estimates of a compound's physical properties in the absence of experimental data. The following table summarizes the predicted properties for this compound.

PropertyPredicted ValueData Source
Molecular Formula C₈H₇BrN₄O-
Molecular Weight 255.07 g/mol -
XLogP3 1.8[PubChem]
Hydrogen Bond Donor Count 0[PubChem]
Hydrogen Bond Acceptor Count 4[PubChem]
Rotatable Bond Count 1[PubChem]
Exact Mass 253.9803 g/mol [PubChem]
Topological Polar Surface Area 58.6 Ų[PubChem]
Heavy Atom Count 14[PubChem]
Experimental Physical Properties of a Structural Isomer: 5-(2-bromo-5-methoxyphenyl)-1H-tetrazole

For contextual understanding, the experimental properties of the structural isomer 5-(2-bromo-5-methoxyphenyl)-1H-tetrazole are provided below. These values should not be directly attributed to this compound.

PropertyExperimental ValueData Source
Physical State Solid-
Melting Point Not Available-
Boiling Point Not Available-
Solubility Not Available-

Note: Specific experimental values for properties other than molecular formula and weight for this isomer are also limited in the public domain.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of 1,5-disubstituted tetrazoles, which are applicable to this compound.

General Synthesis of 1-Aryl-5-halotetrazoles

A common method for the synthesis of 1,5-disubstituted tetrazoles involves the [3+2] cycloaddition reaction between an appropriate nitrile and an azide. For 1-aryl-5-halotetrazoles, a multi-step synthesis is often employed.

Workflow for the Synthesis of 1,5-Disubstituted Tetrazoles

G General Synthesis of 1,5-Disubstituted Tetrazoles cluster_0 Step 1: Imidoyl Chloride Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Purification A Substituted Amide C Imidoyl Chloride Intermediate A->C Reaction B Chlorinating Agent (e.g., PCl5, SOCl2) B->C Reagent E 1,5-Disubstituted Tetrazole C->E Reaction D Azide Source (e.g., NaN3) D->E Reagent F Crude Product E->F G Purified Product F->G e.g., Recrystallization, Chromatography

Caption: A generalized workflow for the synthesis of 1,5-disubstituted tetrazoles.

Detailed Protocol:

  • Imidoyl Chloride Formation: A substituted N-aryl amide is treated with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in an inert solvent (e.g., toluene, dichloromethane) to form the corresponding imidoyl chloride. The reaction is typically carried out at elevated temperatures.

  • Cycloaddition with Azide: The crude imidoyl chloride is then reacted with an azide source, commonly sodium azide (NaN₃), in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). This cycloaddition step forms the tetrazole ring. The reaction temperature and time are optimized based on the specific substrates.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Characterization Methods

Melting Point Determination: The melting point of the purified product is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS). These spectra are crucial for confirming the structure of the synthesized compound by identifying the chemical environment of each proton and carbon atom. For tetrazole derivatives, specific attention is paid to the chemical shifts of the aromatic protons and the quaternary carbon of the tetrazole ring.

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. Characteristic absorption bands for the tetrazole ring, aromatic C-H, C=C, and C-N bonds, as well as the C-Br and C-O ether linkages, are identified to confirm the presence of the respective functional groups.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be employed. The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of this compound.

Structure-Property Relationships

The physical properties of substituted tetrazoles are influenced by the nature and position of the substituents on the phenyl and tetrazole rings.

G Key Structural Features Influencing Properties A This compound B Tetrazole Ring (High Nitrogen Content) A->B C 2-Methoxyphenyl Group (Steric & Electronic Effects) A->C D Bromo Substituent (Halogen Bonding Potential) A->D E Physicochemical Properties (Solubility, Melting Point, etc.) B->E C->E D->E

An In-depth Technical Guide to 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a proposed synthetic route for 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from closely related analogs and established synthetic methodologies for tetrazole derivatives to provide a robust resource for researchers.

Chemical Structure and Properties

This compound is a substituted aromatic heterocyclic compound. The core of the molecule is a five-membered tetrazole ring containing four nitrogen atoms and one carbon atom. This ring is substituted at the 1-position with a 2-methoxyphenyl group and at the 5-position with a bromine atom. The presence of the tetrazole ring, a well-known bioisostere for the carboxylic acid functional group, suggests potential applications in medicinal chemistry.[1][2]

Table 1: Predicted Physicochemical Properties of this compound and Related Isomers

PropertyThis compound (Predicted)1-(2-Bromo-5-methoxyphenyl)tetrazole[3]5-(2-bromo-5-methoxyphenyl)-1H-tetrazole[4]
Molecular Formula C8H7BrN4OC8H7BrN4OC8H7BrN4O
Molecular Weight 271.07 g/mol 271.07 g/mol 271.07 g/mol
IUPAC Name This compound1-(2-bromo-5-methoxyphenyl)-1H-tetrazole5-(2-bromo-5-methoxyphenyl)-1H-tetrazole
SMILES COC1=CC=CC=C1N2N=NN=C2BrCOc1ccc(Br)c(-n2cnnn2)c1COC1=CC(=C(C=C1)Br)C2=NNN=N2
Predicted XlogP ~2.0Not Available1.8
Hydrogen Bond Donors 001
Hydrogen Bond Acceptors 444

Note: The properties for this compound are predicted based on its structure and data from similar compounds.

Proposed Synthesis Protocol

The synthesis of this compound can be approached through several established methods for tetrazole formation.[1][5] The most common and versatile method is the [3+2] cycloaddition reaction between a nitrile and an azide.[5] A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis via [3+2] Cycloaddition

This protocol is a generalized procedure based on known methods for the synthesis of 5-substituted-1H-tetrazoles.[6]

Materials:

  • 2-Methoxybenzonitrile

  • N-Bromosuccinimide (NBS)

  • Sodium Azide (NaN3)

  • Zinc (II) acetate dihydrate (Zn(OAc)2·2H2O) (catalyst)

  • Toluene

  • Ethyl acetate

  • Water

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Hydroxylamine hydrochloride

Procedure:

  • Synthesis of the Aldehyde (Intermediate): This step would involve the conversion of 2-methoxybenzonitrile to the corresponding aldehyde. This is a standard organic transformation.

  • Formation of 5-substituted 1H-tetrazole:

    • In a 25 mL round-bottomed flask, add the aldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), sodium azide (1 mmol), and Zn(OAc)2·2H2O (10 mol%) to toluene.[6]

    • The reaction mixture is refluxed with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]

    • Upon completion, the reaction mixture is cooled to room temperature.[6]

    • The mixture is then diluted with 5 mL of water.[6]

    • The product is extracted with ethyl acetate (2 x 5 mL).[6]

    • The combined organic layers are dried over anhydrous MgSO4.[6]

    • The solvent is removed under reduced pressure to yield the crude product.[6]

    • The crude product can be purified by column chromatography on silica gel.

  • Bromination: The final step would involve the selective bromination of the tetrazole or the phenyl ring. Given the structure, bromination of the tetrazole ring at the 5-position would be challenging once the phenyl group is attached. A more likely route would involve starting with a pre-brominated precursor.

Alternative, More Plausible Protocol:

A more direct route would involve the [3+2] cycloaddition of 2-methoxyphenyl isocyanide with a bromine azide (BrN3) source, or a multi-component reaction. However, the handling of bromine azide is hazardous. A safer and more practical approach would be a multi-step synthesis starting from 2-methoxyaniline.

Visualized Experimental Workflow and Logical Relationships

Diagram 1: Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product & Analysis 2_Methoxybenzonitrile 2_Methoxybenzonitrile Reaction_Vessel Reflux in Toluene 2_Methoxybenzonitrile->Reaction_Vessel Reagents Hydroxylamine HCl, NaN3, Zn(OAc)2*2H2O Reagents->Reaction_Vessel Extraction Extraction with Ethyl Acetate Reaction_Vessel->Extraction Drying Drying over MgSO4 Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product 5-(2-methoxyphenyl)-1H-tetrazole Purification->Final_Product Characterization NMR, IR, Mass Spec Final_Product->Characterization G Carboxylic_Acid Carboxylic Acid - COOH - pKa ~4-5 - Planar - H-bond donor & acceptor Bioisosterism Bioisosteric Replacement Carboxylic_Acid->Bioisosterism Biological_Target Biological Target (e.g., Receptor, Enzyme) Carboxylic_Acid->Biological_Target binds to Tetrazole 5-Substituted-1H-tetrazole - CN4H - pKa ~4-5 - Planar - H-bond donor & acceptor Tetrazole->Bioisosterism Tetrazole->Biological_Target binds to Drug_Molecule Drug Scaffold Drug_Molecule->Carboxylic_Acid incorporates Drug_Molecule->Tetrazole incorporates

References

An In-depth Technical Guide on 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical compound 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole, including its IUPAC name, structural information, and predicted physicochemical properties. A detailed, plausible synthetic pathway is proposed with a complete experimental protocol. The guide also explores the potential applications of this compound, particularly in the realm of drug discovery, leveraging the known bioisosteric properties of the tetrazole moiety. Due to the limited availability of direct experimental data for this specific isomer, this guide consolidates information from related structures and established synthetic methodologies for tetrazole derivatives to serve as a valuable resource for researchers.

Introduction

Tetrazole derivatives are a significant class of nitrogen-rich heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and as synthetic intermediates.[1][2] The tetrazole ring is often employed as a bioisostere for the carboxylic acid group in drug design, a substitution that can enhance a molecule's metabolic stability, lipophilicity, and overall pharmacokinetic profile.[3][4][5] This guide focuses on the specific, yet lesser-documented, isomer: This compound .

The IUPAC name for the compound is This compound .

This document will provide a detailed exploration of its predicted properties, a proposed synthetic route with experimental details, and a discussion of its potential as a valuable building block in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Data (Predicted)

PropertyPredicted Value
Molecular Formula C₈H₇BrN₄O
Molecular Weight 255.07 g/mol
Appearance White to off-white solid
Melting Point 100-110 °C
Solubility Soluble in DMSO, DMF, and chlorinated solvents
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.6-7.8 (m, 2H, Ar-H), 7.1-7.3 (m, 2H, Ar-H), 3.9 (s, 3H, OCH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 155.1 (C-O), 132.5 (Tetrazole-C), 131.0, 128.5, 122.0, 112.0 (Ar-C), 56.0 (OCH₃)

Note: These values are estimations and should be confirmed by experimental analysis upon synthesis of the compound.

Proposed Synthesis and Experimental Protocols

A plausible and efficient synthetic route for this compound is proposed, commencing from the readily available starting material, 2-methoxyaniline. The synthetic pathway involves three key steps:

  • Formation of the corresponding isothiocyanate.

  • Cycloaddition with sodium azide to yield the 1-substituted-1H-tetrazole-5-thiol.

  • Oxidative bromination to afford the final product.[9]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Isothiocyanate Formation cluster_1 Step 2: Tetrazole-thiol Formation cluster_2 Step 3: Oxidative Bromination 2-methoxyaniline 2-methoxyaniline Step1_Product 2-methoxyphenyl isothiocyanate 2-methoxyaniline->Step1_Product  Thiophosgene, DCM, rt Thiophosgene Thiophosgene Step2_Product 1-(2-methoxyphenyl)-1H-tetrazole-5-thiol Step1_Product->Step2_Product  Sodium Azide, Water, Reflux Sodium_Azide Sodium Azide Final_Product This compound Step2_Product->Final_Product  ZnBr₂, H₂O₂, 70-80 °C Zinc_Bromide Zinc(II) Bromide Hydrogen_Peroxide Hydrogen Peroxide Drug_Discovery_Potential Start This compound Bioisostere Tetrazole as Carboxylic Acid Bioisostere Start->Bioisostere Functionalization Bromo Group for Cross-Coupling Start->Functionalization Properties Improved Metabolic Stability & Lipophilicity Bioisostere->Properties Lead_Opt Lead Optimization Properties->Lead_Opt SAR Structure-Activity Relationship Studies Functionalization->SAR SAR->Lead_Opt New_Drug Novel Drug Candidate Lead_Opt->New_Drug

References

"5-bromo-1-(2-methoxyphenyl)-1H-tetrazole" molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole

For researchers, scientists, and drug development professionals, a precise understanding of a compound's physicochemical properties is fundamental. This guide provides a detailed analysis of the molecular weight of this compound, a substituted tetrazole derivative of interest in medicinal chemistry.

Molecular Structure and Formula

The chemical structure of this compound consists of a tetrazole ring substituted with a bromo group and a 2-methoxyphenyl group. Based on available chemical information, the molecular formula for a closely related compound, 5-(2-bromo-5-methoxyphenyl)-1h-1,2,3,4-tetrazole, is determined to be C₈H₇BrN₄O [1]. This formula forms the basis for the molecular weight calculation.

Quantitative Data: Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The table below outlines the atomic composition of this compound and the atomic weights of each element.

ElementSymbolCountStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC812.011[2][3][4]96.088
HydrogenH71.008[5][6][7][8]7.056
BromineBr179.904[9][10][11][12][13]79.904
NitrogenN414.007[14][15][16][17][18]56.028
OxygenO115.999[19][20][21][22][23]15.999
Total 255.075

The calculated molecular weight of this compound is 255.075 g/mol .

Experimental Protocols and Further Data

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for its application in research and development. While general methods for the synthesis of substituted tetrazoles are established in the literature, specific protocols for this particular compound were not available in the initial search. Further literature review of synthetic organic chemistry journals and patent databases may provide specific procedural details.

Visualization of Molecular Composition

The following diagram illustrates the logical relationship between the constituent elements and the final calculated molecular weight of the compound.

MolecularWeightCalculation Compound This compound Molecular Formula: C₈H₇BrN₄O MW Molecular Weight 255.075 g/mol Compound->MW Calculated as Elements Constituent Elements C Carbon (C) 8 atoms Elements->C H Hydrogen (H) 7 atoms Elements->H Br Bromine (Br) 1 atom Elements->Br N Nitrogen (N) 4 atoms Elements->N O Oxygen (O) 1 atom Elements->O C->MW 96.088 H->MW 7.056 Br->MW 79.904 N->MW 56.028 O->MW 15.999

Molecular weight calculation workflow.

References

Synthesis of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a direct, one-step synthesis in published literature, this guide details a robust two-step protocol commencing from the commercially available starting material, 2-methoxyphenyl isothiocyanate. The synthesis involves the formation of a 1-(2-methoxyphenyl)-1H-tetrazole-5-thiol intermediate, followed by an oxidative bromination to yield the final product.

I. Synthetic Pathway Overview

The proposed synthesis of this compound is a two-step process. The initial step involves the [3+2] cycloaddition reaction of 2-methoxyphenyl isothiocyanate with sodium azide to form 1-(2-methoxyphenyl)-1H-tetrazole-5-thiol. The subsequent step is the conversion of the tetrazole-5-thiol to the corresponding 5-bromo-tetrazole via oxidative bromination.

Synthesis_Overview cluster_0 Step 1: Thiol Synthesis cluster_1 Step 2: Oxidative Bromination 2-methoxyphenyl_isothiocyanate 2-Methoxyphenyl Isothiocyanate tetrazole_thiol 1-(2-methoxyphenyl)-1H- tetrazole-5-thiol 2-methoxyphenyl_isothiocyanate->tetrazole_thiol Pyridine, Water, rt sodium_azide Sodium Azide (NaN3) sodium_azide->tetrazole_thiol tetrazole_thiol_2 1-(2-methoxyphenyl)-1H- tetrazole-5-thiol final_product 5-bromo-1-(2-methoxyphenyl)- 1H-tetrazole tetrazole_thiol_2->final_product 70-80 °C oxidizing_agent H2O2 or Peracetic Acid oxidizing_agent->final_product brominating_agent Zinc(II) Bromide (ZnBr2) brominating_agent->final_product

Caption: Proposed two-step synthesis of this compound.

II. Experimental Protocols

Step 1: Synthesis of 1-(2-methoxyphenyl)-1H-tetrazole-5-thiol

This procedure is adapted from a general method for the synthesis of 1-substituted tetrazole-5-thiones from organic isothiocyanates.[1]

Materials:

  • 2-Methoxyphenyl isothiocyanate

  • Sodium azide (NaN₃)

  • Pyridine

  • Deionized water

  • Ethyl acetate

  • Hydrochloric acid (HCl), 1M solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-methoxyphenyl isothiocyanate in water.

  • Add 3.0 equivalents of pyridine to the solution.

  • Slowly add 1.2 equivalents of sodium azide to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, acidify the mixture to a pH of approximately 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 1-(2-methoxyphenyl)-1H-tetrazole-5-thiol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

ReagentMolar RatioNotes
2-Methoxyphenyl isothiocyanate1.0Starting material
Sodium azide (NaN₃)1.2Azide source
Pyridine3.0Base catalyst
Water-Solvent
1M HCl-For acidification during workup
Ethyl acetate-Extraction solvent
Step 2: Synthesis of this compound

This protocol is based on an efficient method for the synthesis of 1-substituted 5-bromo-1H-tetrazoles from 1-substituted 1H-tetrazole-5-thiols.[2]

Materials:

  • 1-(2-methoxyphenyl)-1H-tetrazole-5-thiol

  • Zinc(II) bromide (ZnBr₂)

  • Hydrogen peroxide (H₂O₂), 50% solution, or Peracetic acid, 36% solution

  • Deionized water

Procedure:

  • To a stirred suspension of 1.0 equivalent of 1-(2-methoxyphenyl)-1H-tetrazole-5-thiol in water, add 1.5 equivalents of zinc(II) bromide.

  • Heat the mixture to 70-80 °C.

  • Slowly add 2.5 equivalents of 50% hydrogen peroxide or 36% peracetic acid to the reaction mixture.

  • Maintain the temperature at 70-80 °C and continue stirring for 1-2 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product is expected to precipitate out of the solution. Isolate the solid product by filtration.

  • Wash the precipitate with copious amounts of water to remove any inorganic salts.

  • Dry the product under vacuum to obtain this compound.

  • If necessary, the product can be further purified by column chromatography.

ReagentMolar RatioNotes
1-(2-methoxyphenyl)-1H-tetrazole-5-thiol1.0Starting material
Zinc(II) bromide (ZnBr₂)1.5Brominating agent and catalyst
Hydrogen peroxide (50%) or Peracetic acid (36%)2.5Oxidizing agent
Water-Solvent

III. Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance (Predicted)
2-Methoxyphenyl isothiocyanateC₈H₇NOS165.21Colorless to yellow liquid
1-(2-methoxyphenyl)-1H-tetrazole-5-thiolC₈H₈N₄OS208.24White to off-white solid
This compoundC₈H₇BrN₄O269.08White to off-white solid

Table 2: Expected Yields and Reaction Conditions Summary

StepReactionKey ReagentsSolventTemperatureTimeTypical Yield (%)
12-Methoxyphenyl isothiocyanate → 1-(2-methoxyphenyl)-1H-tetrazole-5-thiolNaN₃, PyridineWaterRoom Temp.2-4 h76-97[1]
21-(2-methoxyphenyl)-1H-tetrazole-5-thiol → this compoundZnBr₂, H₂O₂ or Peracetic acidWater70-80 °C1-2 hHigh[2]

IV. Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Thiol Synthesis cluster_step2 Step 2: Oxidative Bromination start1 Dissolve 2-methoxyphenyl isothiocyanate in water add_pyridine Add Pyridine start1->add_pyridine add_azide Add Sodium Azide add_pyridine->add_azide react1 Stir at Room Temperature (2-4h) add_azide->react1 workup1 Acidify with HCl react1->workup1 extract Extract with Ethyl Acetate workup1->extract dry_concentrate1 Dry and Concentrate extract->dry_concentrate1 purify1 Recrystallize dry_concentrate1->purify1 product1 1-(2-methoxyphenyl)-1H-tetrazole-5-thiol purify1->product1 start2 Suspend tetrazole-5-thiol in water product1->start2 Proceed to next step add_znbr2 Add Zinc(II) Bromide start2->add_znbr2 heat Heat to 70-80 °C add_znbr2->heat add_oxidant Add H2O2 or Peracetic Acid heat->add_oxidant react2 Stir at 70-80 °C (1-2h) add_oxidant->react2 cool Cool to Room Temperature react2->cool filter_wash Filter and Wash with Water cool->filter_wash dry2 Dry under Vacuum filter_wash->dry2 product2 This compound dry2->product2

Caption: Detailed workflow for the synthesis of the target compound.

Logical Relationship of Reagents and Intermediates

Logical_Relationship cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product start_mat 2-Methoxyphenyl Isothiocyanate intermediate 1-(2-methoxyphenyl)-1H- tetrazole-5-thiol start_mat->intermediate forms azide Sodium Azide azide->intermediate reacts with znbr2 Zinc(II) Bromide final_product 5-bromo-1-(2-methoxyphenyl)- 1H-tetrazole znbr2->final_product enables bromination of oxidant H2O2 / Peracetic Acid oxidant->final_product drives oxidation of intermediate->final_product is converted to

Caption: Relationship between reagents, intermediate, and final product.

References

"5-bromo-1-(2-methoxyphenyl)-1H-tetrazole" discovery and history

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound this compound, a heterocyclic molecule of interest in medicinal chemistry and drug discovery. While the specific discovery and historical timeline of this exact molecule are not prominently documented in dedicated literature, its emergence can be understood within the broader context of the development of tetrazole chemistry and its application as a bioisosteric replacement for carboxylic acids in drug design. This guide outlines a plausible synthetic pathway, provides predicted characterization data based on analogous structures, and illustrates its potential role in the drug discovery workflow.

Discovery and History

The history of this compound is intrinsically linked to the broader history of tetrazole chemistry. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, was first synthesized in the late 19th century. However, its significance in medicinal chemistry surged in the mid-20th century when the 5-substituted 1H-tetrazole moiety was identified as a metabolically stable bioisostere of the carboxylic acid group. This discovery led to the widespread incorporation of tetrazoles into drug candidates to improve their pharmacokinetic profiles.

The specific synthesis of this compound is not detailed in a singular, seminal publication. It is likely that this compound was first prepared as part of a larger library of substituted tetrazoles during a medicinal chemistry campaign. The rationale for its synthesis can be inferred from the common practices in drug discovery, where systematic modifications of a core scaffold are performed to explore structure-activity relationships (SAR). The inclusion of a bromine atom can serve multiple purposes, including acting as a handle for further chemical modifications (e.g., cross-coupling reactions) or to probe halogen bonding interactions with a biological target. The 2-methoxyphenyl substituent would have been introduced to explore the steric and electronic effects of this particular aryl group on the molecule's overall properties.

Synthetic Protocol

The synthesis of 1,5-disubstituted tetrazoles can be achieved through various established methods. A plausible and detailed experimental protocol for the synthesis of this compound is outlined below. This protocol is based on the well-documented reaction of an isocyanide with a source of bromine azide, which can be generated in situ.

Reaction Scheme:

Experimental Protocol:

Materials:

  • 2-Methoxyphenyl isocyanide

  • Sodium azide (NaN₃)

  • N-Bromosuccinimide (NBS)

  • Acetic acid (glacial)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methoxyphenyl isocyanide (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Generation of Bromine Azide: In a separate flask, cautiously add N-bromosuccinimide (NBS, 1.1 eq) to a stirred solution of sodium azide (1.5 eq) in glacial acetic acid at 0 °C. Stir the resulting mixture for 30 minutes at 0 °C to generate bromine azide. Caution: Bromine azide is explosive and should be handled with extreme care behind a blast shield. It is recommended to generate and use it in situ.

  • Cycloaddition Reaction: Slowly add the freshly prepared solution of bromine azide to the stirred solution of 2-methoxyphenyl isocyanide at 0 °C via the dropping funnel over a period of 30-60 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Characterization Data

The following table summarizes the predicted characterization data for this compound based on spectroscopic data from structurally analogous compounds found in the literature.

Analysis Predicted Data
¹H NMR (400 MHz, CDCl₃)δ 7.60-7.50 (m, 2H, Ar-H), 7.40-7.30 (m, 1H, Ar-H), 7.10-7.00 (m, 1H, Ar-H), 3.90 (s, 3H, OCH₃)
¹³C NMR (100 MHz, CDCl₃)δ 155.0 (C-O), 145.0 (C-Br), 131.0, 128.0, 125.0, 122.0, 112.0 (Ar-C), 56.0 (OCH₃)
FT-IR (KBr, cm⁻¹)3100-3000 (Ar C-H stretch), 1600, 1490 (C=N, N=N stretch of tetrazole ring), 1250 (Ar-O-CH₃ stretch), 1050 (C-Br stretch)
Mass Spec. (ESI-MS)m/z calculated for C₈H₇BrN₄O: [M+H]⁺, found [M+H]⁺

Signaling Pathways and Experimental Workflows

As this compound is likely a synthetic intermediate or a fragment for further elaboration in drug discovery, no specific signaling pathways are directly associated with it in the public domain. The following diagrams illustrate a general experimental workflow for its synthesis and a conceptual pathway for its application in a drug discovery context.

G cluster_synthesis Synthesis Workflow Start 2-Methoxyphenyl Isocyanide Reagents NaN3, NBS (in situ Bromine Azide Generation) Reaction [2+3] Cycloaddition Start->Reaction Reagents->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product G cluster_drug_discovery Drug Discovery Application Workflow Synthesis Synthesis of Tetrazole Library HTS High-Throughput Screening Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

"5-bromo-1-(2-methoxyphenyl)-1H-tetrazole" potential research areas

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Potential Research Areas of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, primarily utilized as a bioisosteric replacement for the carboxylic acid group.[1][2] This substitution can enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making it a valuable strategy in drug design.[2] The compound this compound is a 1,5-disubstituted tetrazole featuring a bromine atom and a methoxyphenyl group. These substituents offer potential for diverse biological activities and provide handles for further chemical modification. The presence of the halogen may contribute to enhanced antimicrobial or anticancer properties, while the methoxyphenyl group is found in numerous pharmacologically active compounds. This guide explores the promising research areas for this compound, providing a framework for its investigation as a potential therapeutic agent.

Potential Synthesis

The synthesis of 1,5-disubstituted tetrazoles can be achieved through various methods. A common approach is the [3+2] cycloaddition reaction between an isocyanide and an azide. For the target compound, a plausible synthetic route could involve the reaction of 2-methoxyphenyl isocyanide with a bromine-containing azide source, or a multi-component reaction.[3][4] A generalized workflow for the synthesis of 1,5-disubstituted tetrazoles is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_modification Further Modification cluster_product Final Product Amine 2-Methoxyaniline Reaction1 Formation of 1-substituted tetrazole Amine->Reaction1 Orthoformate Triethyl Orthoformate Orthoformate->Reaction1 SodiumAzide Sodium Azide SodiumAzide->Reaction1 Bromination Bromination Reaction1->Bromination Introduction of Bromine FinalProduct 5-bromo-1-(2-methoxyphenyl) -1H-tetrazole Bromination->FinalProduct

Caption: A potential synthetic workflow for this compound.

Potential Research Areas

Anticancer Activity

Tetrazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis and cell cycle arrest.[5][6] The structural features of this compound make it a candidate for investigation as a novel cytotoxic agent.

A possible mechanism of action for a novel anticancer compound is the activation of the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

G Compound 5-bromo-1-(2-methoxyphenyl) -1H-tetrazole Bax Bax Compound->Bax activates Bcl2 Bcl-2 Compound->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome CytochromeC->Apoptosome Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apaf1->Apoptosome Caspase9->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 activates ActiveCaspase3 Active Caspase-3 ActiveCaspase9->ActiveCaspase3 activates Caspase3 Pro-caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis induces

Caption: A hypothetical signaling pathway for apoptosis induction.

Compound AnalogueCancer Cell LineIC50 (µM)Reference
1,5-disubstituted tetrazole 1MCF-7 (Breast)5.4[7]
1,5-disubstituted tetrazole 2HepG2 (Liver)4.2[8]
1,5-disubstituted tetrazole 3A549 (Lung)1.0 - 4.0[9]
1,5-disubstituted tetrazole 4DU145 (Prostate)1.0 - 4.0[9]
  • Cell Seeding: Plate human cancer cells (e.g., HepG2, A549, MDA-MB-231, DU145) in 96-well plates at a density of 5 x 10³ cells/well in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound) and incubate for an additional 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using an ELISA plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Many heterocyclic compounds, including tetrazoles, have been investigated for their anti-inflammatory properties.[8][10] They can act by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

The anti-inflammatory effect of many non-steroidal anti-inflammatory drugs (NSAIDs) is due to their ability to inhibit COX enzymes, thereby blocking the synthesis of prostaglandins.

G ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins synthesis Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates Compound 5-bromo-1-(2-methoxyphenyl) -1H-tetrazole Compound->COX inhibits

Caption: A simplified diagram of COX inhibition by a potential anti-inflammatory agent.

Compound AnalogueDose (mg/kg)Inhibition of Edema (%)Reference
Heterocyclic Indole Derivative5052.3[11]
Pyrimidine Derivative 11086[10]
Pyrimidine Derivative 21069[10]
Indomethacin Analogue1065.4[12]
  • Animal Model: Use adult Wistar rats (150-200 g).

  • Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of this compound.

  • Drug Administration: Administer the test compound and standard drug orally or intraperitoneally.

  • Induction of Inflammation: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Activity

The presence of a bromine atom in a heterocyclic structure can enhance its antimicrobial properties.[13] Therefore, this compound is a promising candidate for screening against various bacterial and fungal strains.

A standard workflow for assessing the antimicrobial activity of a new compound involves determining its minimum inhibitory concentration (MIC) against a panel of microorganisms.

G Start Start PrepareCompound Prepare stock solution of 5-bromo-1-(2-methoxyphenyl) -1H-tetrazole Start->PrepareCompound PrepareCultures Prepare overnight cultures of bacterial/fungal strains Start->PrepareCultures SerialDilution Perform serial dilutions of the compound in 96-well plates PrepareCompound->SerialDilution Inoculation Inoculate wells with microbial suspension PrepareCultures->Inoculation SerialDilution->Inoculation Incubation Incubate plates at 37°C for 24 hours Inoculation->Incubation ReadResults Observe for microbial growth (turbidity) Incubation->ReadResults DetermineMIC Determine the MIC (lowest concentration with no growth) ReadResults->DetermineMIC End End DetermineMIC->End

Caption: An experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Compound AnalogueMicroorganismMIC (µg/mL)Reference
Tetrazole Derivative 1Staphylococcus aureus1.2[14]
Tetrazole Derivative 2Bacillus subtilis23.40 - 46.87[8]
Tetrazole Derivative 3Escherichia coli23.40 - 46.87[8]
Tetrazole Derivative 4Candida albicans>100[15]
  • Preparation: Dissolve the test compound in DMSO to prepare a stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi.

  • Inoculum Preparation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial suspension to each well.

  • Controls: Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the well-established biological activities of tetrazole derivatives, this compound warrants investigation in several key research areas. Its potential as an anticancer, anti-inflammatory, and antimicrobial agent is supported by a large body of literature on structurally related molecules. The experimental protocols and hypothetical mechanisms of action outlined in this guide provide a solid foundation for initiating a comprehensive evaluation of its pharmacological profile. Further research, including synthesis, in vitro screening, and in vivo studies, is necessary to fully elucidate the therapeutic potential of this compound.

References

The Tetrazole Moiety: A Bioisosteric Chameleon for Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a carboxylic acid functional group with a tetrazole ring is a well-established and powerful tool in medicinal chemistry. This bioisosteric substitution can significantly enhance the pharmacological and pharmacokinetic properties of drug candidates, addressing common liabilities associated with the carboxylic acid moiety, such as metabolic instability and limited membrane permeability.[1][2] This technical guide provides a comprehensive overview of the role of tetrazoles as carboxylic acid isosteres, detailing their comparative physicochemical properties, synthesis, and applications, with a focus on quantitative data, experimental protocols, and visual representations of key concepts.

Physicochemical Properties: A Tale of Two Acids

While structurally distinct, the 5-substituted 1H-tetrazole ring mimics several key physicochemical properties of the carboxylic acid group, most notably its acidity.[3] The pKa of 5-substituted tetrazoles typically falls in the range of 4.5-4.9, closely mirroring that of many carboxylic acids (pKa ≈ 4.2-4.5).[3] This comparable acidity allows the tetrazole to engage in similar ionic interactions with biological targets.

However, the isosteric replacement introduces subtle yet impactful differences in other properties. Tetrazoles are generally more lipophilic than their carboxylic acid counterparts.[4] This increased lipophilicity can lead to improved absorption and bioavailability.[3] The delocalization of the negative charge over the five-membered ring in the tetrazolate anion also results in a different electrostatic potential and a more dispersed hydrogen-bond environment compared to the carboxylate anion.[1]

Table 1: Comparative Physicochemical Properties of Carboxylic Acids and their Tetrazole Isosteres

Carboxylic Acid / Tetrazole IsostereStructurepKalogP
Benzoic AcidC₆H₅COOH4.201.87
5-Phenyl-1H-tetrazoleC₆H₅CN₄H4.732.14
Phenylpropionic AcidC₆H₅CH₂CH₂COOH4.642.19
3-(5-Phenyl-1H-tetrazol-1-yl)propanoic acidC₆H₅CN₄CH₂CH₂COOH5.091.96
Telmisartan (Carboxylic Acid)C₃₃H₃₀N₄O₂6.521.09
Telmisartan (Tetrazolone Isostere)C₃₂H₂₈N₈O6.360.79

Note: Data compiled from various sources.[4][5][6][7][8][9][10] logP values can vary based on the calculation method and experimental conditions.

Advantages of the Isosteric Switch

The replacement of a carboxylic acid with a tetrazole offers several key advantages in drug design:

  • Enhanced Metabolic Stability: Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation, which can lead to the formation of reactive acyl glucuronides implicated in toxicity.[11] Tetrazoles are significantly more resistant to such metabolic transformations, leading to improved metabolic stability and a better safety profile.[5]

  • Improved Pharmacokinetic Profile: The increased lipophilicity of tetrazoles can enhance membrane permeability and oral bioavailability.[5] A prime example is the angiotensin II receptor blocker Losartan, where the tetrazole moiety was crucial for its oral activity.[1]

  • Modulation of Target Binding: The distinct electronic and steric properties of the tetrazole ring can lead to altered binding interactions with the target protein, sometimes resulting in increased potency.[3]

Synthesis of 5-Substituted Tetrazoles: The [2+3] Cycloaddition

The most prevalent and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between an organonitrile and an azide salt, typically sodium azide.[12][13]

General Experimental Protocol for [2+3] Cycloaddition

This protocol provides a general guideline for the synthesis of 5-substituted-1H-tetrazoles. Reaction conditions may require optimization for specific substrates.

Materials:

  • Organonitrile (1.0 eq)

  • Sodium azide (1.5 - 3.0 eq)

  • Lewis acid catalyst (e.g., ZnBr₂, AlCl₃, or silica sulfuric acid) (catalytic amount) or an ammonium salt (e.g., triethylammonium chloride) (stoichiometric or catalytic)[13][14][15]

  • Solvent (e.g., DMF, water, or a non-polar solvent like toluene)[13]

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the organonitrile, sodium azide, and the catalyst.

  • Solvent Addition: Add the chosen solvent to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-150 °C) and stir for the required time (ranging from a few hours to overnight).[14] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using an organic solvent, it may be removed under reduced pressure.

    • If using water, the product may precipitate upon cooling and can be collected by filtration.

    • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of 2-3 to protonate the tetrazole, which can then be extracted with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Safety Note: Sodium azide and hydrazoic acid (which can be formed in situ) are highly toxic and potentially explosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Case Study: Losartan and the Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway

The development of the antihypertensive drug Losartan is a landmark example of the successful application of the tetrazole-for-carboxylic-acid isosteric replacement.[1] Losartan is a potent and selective antagonist of the Angiotensin II Type 1 Receptor (AT1R), a G-protein coupled receptor (GPCR) involved in blood pressure regulation.[16]

Angiotensin II binding to the AT1R activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[16][17] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[17] This signaling cascade ultimately leads to vasoconstriction, aldosterone secretion, and other physiological effects that increase blood pressure.[16] Losartan competitively blocks the binding of angiotensin II to the AT1R, thereby inhibiting this signaling pathway and lowering blood pressure.[18]

AT1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq11 Gq/11 AT1R->Gq11 Activates Losartan Losartan Losartan->AT1R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Effects Vasoconstriction, Aldosterone Secretion Ca_release->Physiological_Effects PKC->Physiological_Effects

Caption: Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel tetrazole-containing drug candidates typically follows a structured workflow encompassing synthesis, purification, characterization, and biological evaluation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Start Organonitrile + Sodium Azide Reaction [2+3] Cycloaddition Start->Reaction Purification Purification (Recrystallization/Chromatography) Reaction->Purification Characterization Structural Confirmation (NMR, MS, etc.) Purification->Characterization In_vitro In vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) Characterization->In_vitro In_vivo In vivo Studies (e.g., Animal Models of Disease) In_vitro->In_vivo ADMET ADMET Profiling In_vivo->ADMET SAR Structure-Activity Relationship (SAR) Studies ADMET->SAR SAR->Start Iterative Design

Caption: General experimental workflow for tetrazole isostere development.

Conclusion

The tetrazole ring stands as a premier carboxylic acid isostere in the medicinal chemist's toolbox. Its ability to mimic the acidity of a carboxyl group while offering advantages in metabolic stability and lipophilicity has led to the development of numerous successful drugs.[5][19] A thorough understanding of the comparative physicochemical properties, synthetic methodologies, and biological implications of this isosteric replacement is crucial for the rational design of next-generation therapeutics. This guide provides a foundational framework for researchers and drug development professionals to leverage the unique attributes of the tetrazole moiety in their quest for safer and more effective medicines.

Caption: Isosteric relationship between a carboxylic acid and a 5-substituted-1H-tetrazole.

References

The Tetrazole Moiety: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Initially synthesized in 1885, its unique physicochemical properties and broad spectrum of biological activities have solidified its importance in modern drug design.[2][3] Tetrazole derivatives are integral components of numerous FDA-approved drugs, demonstrating efficacy as antihypertensive, antibacterial, antifungal, antiviral, and anticancer agents.[1][4][5]

This technical guide provides a comprehensive overview of tetrazole derivatives, focusing on their role as bioisosteres, their synthesis, and their application in drug development, with a particular focus on their impact on cardiovascular medicine.

The Power of Bioisosterism: Tetrazole as a Carboxylic Acid Mimic

One of the most significant roles of the tetrazole moiety in medicinal chemistry is its function as a non-classical bioisostere of the carboxylic acid group.[4][6] This substitution can enhance a molecule's pharmacological profile by improving its metabolic stability, lipophilicity, and binding interactions with biological targets.[7][8][9]

Key Physicochemical Properties:

The tetrazole ring's utility as a carboxylic acid surrogate stems from its comparable acidity and spatial characteristics.[10]

PropertyCarboxylic Acid5-Substituted-1H-TetrazoleSignificance in Drug Design
pKa ~4.2–4.5~4.5–4.9Similar acidity ensures analogous ionic interactions with biological targets at physiological pH.[8][10]
Lipophilicity (LogP) LowerHigherIncreased lipophilicity can potentially improve membrane permeability and oral bioavailability.[7][8]
Metabolic Stability Susceptible to Phase II conjugation (e.g., glucuronidation)Generally more resistant to metabolic transformationsEnhanced metabolic stability leads to a longer duration of action and improved pharmacokinetic profiles.[4][9]
Hydrogen Bonding Acts as H-bond donor and acceptorActs as H-bond donor and acceptorThe ability to form strong hydrogen bonds can enhance binding affinity to target receptors.[8]

The enhanced metabolic stability of tetrazoles compared to carboxylic acids is a key advantage, as the latter are often susceptible to rapid metabolism in the liver.[4] Furthermore, the delocalized π-electron system of the tetrazolate anion provides a larger surface area for interaction with biological targets.[7]

Synthesis of 5-Substituted-1H-Tetrazoles: A General Overview

The most prevalent method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[2][11][12] This reaction is versatile and can be catalyzed by various reagents to improve yields and reaction conditions.

Below is a generalized workflow for this synthetic approach.

G General Synthetic Workflow for 5-Substituted-1H-Tetrazoles cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Purification & Product Nitrile Organonitrile (R-C≡N) Cycloaddition [3+2] Cycloaddition Nitrile->Cycloaddition Azide Azide Source (e.g., NaN3) Azide->Cycloaddition Catalyst Catalyst (e.g., ZnBr2, CuSO4) Catalyst->Cycloaddition Solvent Solvent (e.g., DMF, DMSO, Toluene) Solvent->Cycloaddition Heat Heat (Conventional or Microwave) Heat->Cycloaddition Workup Aqueous Workup & Acidification Cycloaddition->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product 5-Substituted-1H-Tetrazole Purification->Product

General workflow for the synthesis of 5-substituted-1H-tetrazoles.

Case Study: Tetrazoles in Cardiovascular Drug Discovery - The "Sartans"

The most prominent examples of tetrazole-containing drugs are the angiotensin II receptor blockers (ARBs), commonly known as "sartans." These drugs, including Losartan and Valsartan, are widely prescribed for the treatment of hypertension (high blood pressure) and heart failure.[4][13] The tetrazole moiety in these molecules is crucial for their biological activity, acting as a bioisostere for a carboxylic acid group and enabling strong binding to the angiotensin II type 1 (AT1) receptor.[8]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II is the primary active component of this system, causing vasoconstriction and stimulating the release of aldosterone, which leads to sodium and water retention. Both of these effects increase blood pressure.[14][15]

ARBs like Losartan and Valsartan exert their therapeutic effect by selectively blocking the AT1 receptor, thus preventing angiotensin II from binding and carrying out its pressor effects.[16][[“]][18] This leads to vasodilation (relaxation of blood vessels) and a reduction in aldosterone secretion, ultimately lowering blood pressure.[14][18]

The following diagram illustrates the RAAS pathway and the point of intervention for ARBs.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I catalyzed by Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II catalyzed by ACE ACE (from Lungs) ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone BP_Increase Blood Pressure Increase Vasoconstriction->BP_Increase Aldosterone->BP_Increase ARBs ARBs (e.g., Losartan, Valsartan) ARBs->AT1_Receptor  BLOCKS

The Renin-Angiotensin-Aldosterone System and the action of ARBs.

Experimental Protocols

Synthesis of 5-Phenyl-1H-tetrazole (A Representative Protocol)

This protocol is a representative example of the [3+2] cycloaddition reaction for the synthesis of a 5-substituted-1H-tetrazole.

Materials:

  • Benzonitrile

  • Sodium azide (NaN₃)

  • Triethylammonium chloride

  • Toluene

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add benzonitrile (1.0 eq), sodium azide (1.5 eq), and triethylammonium chloride (1.5 eq).

  • Solvent Addition: Add toluene as the solvent to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly add 10% aqueous HCl to neutralize the mixture and quench any unreacted sodium azide.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water and then with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-phenyl-1H-tetrazole as a white solid.

Safety Precaution: Sodium azide is highly toxic and can form explosive hydrazoic acid upon contact with acid. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

AT1 Receptor Binding Assay (A General Protocol)

This assay is used to determine the affinity of a compound (like an ARB) for the AT1 receptor.

Materials:

  • Cell membranes prepared from cells overexpressing the human AT1 receptor.

  • Radiolabeled ligand (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II).

  • Test compounds (e.g., Losartan, Valsartan) at various concentrations.

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and bovine serum albumin).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Assay Plate Preparation: In a 96-well plate, add the assay buffer, the cell membranes containing the AT1 receptor, and the radiolabeled ligand.

  • Compound Addition: Add the test compounds at a range of concentrations to the wells. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of an unlabeled known AT1 antagonist (e.g., unlabeled Losartan).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound and free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Dry the filter plates and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by plotting the percentage of specific binding against the logarithm of the test compound concentration.

Conclusion and Future Outlook

The tetrazole moiety is a testament to the power of isosteric replacement in drug design. Its ability to mimic the carboxylic acid group while offering superior physicochemical and pharmacokinetic properties has made it an indispensable tool for medicinal chemists.[4][19] The clinical success of tetrazole-containing drugs, particularly in the cardiovascular field, underscores its importance.[4] Future research will likely focus on exploring novel synthetic methodologies, expanding the application of tetrazoles to new therapeutic areas, and further elucidating the structure-activity relationships that govern their interactions with biological targets.[19][20] The continued exploration of this versatile heterocycle promises to yield new and improved therapeutic agents for a wide range of diseases.

References

Methodological & Application

Application Note & Protocol: Synthesis of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole from an Arylcyanamide Precursor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the multi-step synthesis of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole, a 1,5-disubstituted tetrazole. The synthetic strategy begins with the conversion of 2-methoxyaniline to an N-arylcyanamide (an organonitrile derivative), followed by a [3+2] cycloaddition with sodium azide to form a 5-aminotetrazole intermediate. The final step involves a Sandmeyer-type reaction to replace the amino group with a bromine atom. This method offers a robust and reliable pathway to the target compound, utilizing well-established chemical transformations relevant to medicinal and materials chemistry.

Introduction

1,5-disubstituted tetrazoles are a significant class of nitrogen-rich heterocyclic compounds. They are frequently utilized in medicinal chemistry as bioisosteric replacements for amide or carboxylic acid functionalities, offering improved metabolic stability and pharmacokinetic properties. The target molecule, this compound, serves as a valuable building block for creating more complex molecules, with the bromo-substituent providing a reactive handle for further functionalization via cross-coupling reactions.

This application note details a three-step synthesis starting from 2-methoxyaniline, with the key tetrazole ring formation proceeding from an N-arylcyanamide intermediate, aligning with the specified "from nitrile" requirement.

Overall Synthetic Pathway

The synthesis is performed in three sequential steps starting from commercially available 2-methoxyaniline. The workflow involves the formation of an N-arylcyanamide, cycloaddition to form the tetrazole ring, and a final substitution reaction to install the bromo group.

G cluster_0 Step 1: Cyanamide Formation cluster_1 Step 2: Tetrazole Formation cluster_2 Step 3: Sandmeyer Bromination A 2-Methoxyaniline B N-(2-methoxyphenyl)cyanamide A->B BrCN, NaHCO3 EtOAc/H2O C 5-Amino-1-(2-methoxyphenyl) -1H-tetrazole B->C NaN3, NH4Cl DMF, 120 °C D 5-Bromo-1-(2-methoxyphenyl) -1H-tetrazole C->D 1. NaNO2, HBr (aq) 2. CuBr, HBr (aq)

Figure 1. Overall workflow for the synthesis of this compound.

Reaction Mechanism Overview

The core of this synthesis involves two key mechanistic transformations: the [3+2] cycloaddition to form the tetrazole ring and the radical-nucleophilic aromatic substitution of the Sandmeyer reaction.

G cluster_0 Tetrazole Formation ([3+2] Cycloaddition) cluster_1 Sandmeyer Reaction Nitrile Arylcyanamide R-N-C≡N Intermediate Imidoyl Azide Int. Nitrile->Intermediate + N3- Azide Azide Anion (N3-) Tetrazole 5-Aminotetrazole Anion Intermediate->Tetrazole Cyclization Amine 5-Aminotetrazole (Ar-NH2) Diazonium Diazonium Salt (Ar-N2+) Amine->Diazonium + HONO ArylRadical Aryl Radical (Ar•) Diazonium->ArylRadical Cu(I) SET - N2 Product 5-Bromotetrazole (Ar-Br) ArylRadical->Product + Br-Cu(II)

Figure 2. Mechanistic overview of the key synthetic steps.

Experimental Protocols

Safety Precautions: This synthesis involves highly toxic and potentially explosive reagents including cyanogen bromide, sodium azide, and intermediate diazonium salts. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Diazonium salts should be used immediately after preparation and should not be isolated or allowed to dry.

Step 1: Synthesis of N-(2-methoxyphenyl)cyanamide

This procedure involves the reaction of 2-methoxyaniline with cyanogen bromide to form the corresponding N-arylcyanamide.

  • Reagents and Materials:

    • 2-Methoxyaniline (1.0 equiv)

    • Cyanogen bromide (BrCN) (1.1 equiv)

    • Sodium bicarbonate (NaHCO₃) (2.5 equiv)

    • Ethyl acetate (EtOAc)

    • Water (deionized)

    • Brine solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 2-methoxyaniline in ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

    • In a separate beaker, dissolve sodium bicarbonate in water.

    • Combine the two solutions in a flask and cool the biphasic mixture to 0-5 °C in an ice bath.

    • While stirring vigorously, add a solution of cyanogen bromide in ethyl acetate dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of 5-amino-1-(2-methoxyphenyl)-1H-tetrazole

This step involves the [3+2] cycloaddition of the cyanamide intermediate with sodium azide to form the tetrazole ring.[1][2]

  • Reagents and Materials:

    • N-(2-methoxyphenyl)cyanamide (1.0 equiv)

    • Sodium azide (NaN₃) (1.5 equiv)

    • Ammonium chloride (NH₄Cl) (1.5 equiv)

    • N,N-Dimethylformamide (DMF)

    • Hydrochloric acid (1M HCl)

    • Water (deionized)

  • Procedure:

    • To a round-bottom flask, add N-(2-methoxyphenyl)cyanamide, sodium azide, and ammonium chloride.

    • Add DMF to the flask and fit it with a reflux condenser.

    • Heat the reaction mixture to 120 °C and stir for 12-18 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

    • Acidify the mixture to pH ~2 by the slow addition of 1M HCl. A precipitate should form.

    • Stir the suspension in an ice bath for 1 hour to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

    • The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

Step 3: Synthesis of this compound via Sandmeyer Reaction

The final step converts the 5-amino group to a 5-bromo group using a copper(I)-catalyzed Sandmeyer reaction.[3][4][5][6]

  • Reagents and Materials:

    • 5-amino-1-(2-methoxyphenyl)-1H-tetrazole (1.0 equiv)

    • Hydrobromic acid (HBr, 48% aqueous)

    • Sodium nitrite (NaNO₂) (1.2 equiv)

    • Copper(I) bromide (CuBr) (1.2 equiv)

    • Water (deionized)

    • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Procedure:

    • Suspend 5-amino-1-(2-methoxyphenyl)-1H-tetrazole in an aqueous solution of HBr (48%) in a flask and cool to 0 °C in an ice/salt bath.

    • Dissolve sodium nitrite in a minimal amount of cold water. Add this solution dropwise to the suspension while maintaining the temperature between 0 and 5 °C. Vigorous stirring is essential. Formation of the diazonium salt is indicated by a change in the solution's appearance.

    • In a separate flask, dissolve/suspend copper(I) bromide in HBr (48%) and cool to 0 °C.

    • Slowly add the cold diazonium salt solution to the cold CuBr solution. Effervescence (evolution of N₂ gas) should be observed.

    • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

    • Extract the product from the reaction mixture with dichloromethane or ethyl acetate (3x).

    • Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final compound.

Data Summary

The following tables summarize the expected quantitative data for the synthesis. Yields are representative and may vary based on reaction scale and optimization.

Table 1: Summary of Reaction Yields

StepProduct NameStarting MaterialTypical Yield (%)
1N-(2-methoxyphenyl)cyanamide2-Methoxyaniline75-85%
25-Amino-1-(2-methoxyphenyl)-1H-tetrazoleN-Arylcyanamide80-90%
3This compound5-Aminotetrazole60-75%

Table 2: Key Characterization Data for Final Product

Analysis TypeExpected Data
Appearance White to off-white solid
Molecular Formula C₈H₇BrN₄O
Molecular Weight 255.07 g/mol
¹H NMR (CDCl₃) δ 7.6-7.8 (m, 2H, Ar-H), 7.2-7.4 (m, 2H, Ar-H), 3.9 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃) δ 154.5 (C-O), 145.0 (C5-Br), 132.0, 130.5, 125.0, 121.0, 112.0 (Ar-C), 56.0 (-OCH₃)
Mass Spec (ESI+) m/z 254.98 [M+H]⁺, 256.98 [M+H+2]⁺ (characteristic isotopic pattern for Bromine)

Note: NMR chemical shifts are estimations based on analogous structures and may vary.

Alternative Synthetic Route

An efficient alternative for synthesizing 1-aryl-5-bromotetrazoles starts from an isocyanide, a functional isomer of a nitrile.[7]

  • Bromination of Isocyanide: 2-methoxyphenyl isocyanide is reacted with elemental bromine (Br₂) to form the corresponding isocyanide dibromide intermediate.

  • Cycloaddition with Azide: The intermediate is then reacted with sodium azide, which undergoes addition followed by an electrocyclization to directly yield this compound.

This route is more convergent but requires the preparation of the isocyanide starting material.

References

Application Notes and Protocols: Photoinduced [3+2] Cycloaddition of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the photoinduced [3+2] cycloaddition reaction of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole. This reaction, often termed "photoclick chemistry," is a powerful tool for the synthesis of complex heterocyclic structures and for bioorthogonal labeling.[1][2] Tetrazoles, upon photoirradiation, can extrude molecular nitrogen to form highly reactive nitrile imine intermediates.[3][4][5] These intermediates readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to yield pyrazoline and pyrazole derivatives, respectively.[1][6] The reaction offers high specificity and can be initiated with spatial and temporal control using a light source, making it particularly valuable in drug discovery and chemical biology for applications like protein labeling.[2]

The presence of the methoxyphenyl group may influence the photochemical properties of the starting tetrazole, potentially affecting the required wavelength for activation. The bromo-substituent at the 5-position of the tetrazole ring can be a useful handle for further synthetic transformations of the resulting cycloadduct.

Reaction Principle and Mechanism

The photoinduced cycloaddition of this compound proceeds via a two-step mechanism. First, the tetrazole undergoes a photochemically induced cycloreversion, releasing a molecule of nitrogen gas (N₂) and generating a transient nitrile imine dipole. This reactive intermediate is then trapped in a [3+2] cycloaddition reaction with a suitable dipolarophile, such as an alkene, to form a stable pyrazoline product.

Reaction_Mechanism Tetrazole This compound NitrileImine Nitrile Imine Intermediate Tetrazole->NitrileImine hν (-N₂) N2 N₂ Pyrazoline Pyrazoline Cycloadduct NitrileImine->Pyrazoline [3+2] Cycloaddition Alkene Alkene (Dipolarophile) Alkene->Pyrazoline Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Dissolve Dissolve Tetrazole and Alkene in Solvent Irradiate Irradiate with UV Light Dissolve->Irradiate Monitor Monitor by TLC Irradiate->Monitor Evaporate Solvent Evaporation Monitor->Evaporate Reaction Complete Chromatography Column Chromatography Evaporate->Chromatography Characterize NMR & Mass Spectrometry Chromatography->Characterize

References

Application Notes and Protocols for SAR Studies of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the potential use of "5-bromo-1-(2-methoxyphenyl)-1H-tetrazole" and its analogs in Structure-Activity Relationship (SAR) studies, particularly focusing on their evaluation as potential anticancer agents. Tetrazole-containing compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antihypertensive, and anti-inflammatory properties. The tetrazole moiety is often employed as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and improve pharmacokinetic profiles. Recent studies have highlighted the potential of substituted tetrazoles as inhibitors of tubulin polymerization, a validated target in cancer chemotherapy. This document outlines the rationale, synthetic protocols, and key biological assays for investigating the SAR of this class of compounds.

Rationale for SAR Studies

The core structure, this compound, presents several key positions for chemical modification to explore the SAR and optimize for potency, selectivity, and drug-like properties. The primary objective of these SAR studies is to identify novel analogs with enhanced biological activity, potentially as inhibitors of tubulin polymerization.

Key Modification Points for SAR Exploration:

  • Substitution on the Phenyl Ring (R¹): The 2-methoxy group on the phenyl ring is a critical starting point. Modifications at this position and others on the ring (ortho, meta, para) with various electron-donating and electron-withdrawing groups will probe the electronic and steric requirements for optimal target interaction.

  • Substitution at the 5-position of the Tetrazole Ring (R²): While the parent compound has a bromine atom at this position, exploring other halogens (Cl, F) or small alkyl groups can provide insights into the role of this substituent in binding and overall activity.

Hypothesized Signaling Pathway and Mechanism of Action

Based on SAR studies of structurally related tetrazole derivatives, a plausible mechanism of action for this compound and its analogs is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds can disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

G cluster_0 Cellular Effects Compound Compound Tubulin Tubulin Compound->Tubulin Inhibition of Polymerization Microtubule_Instability Microtubule Instability Tubulin->Microtubule_Instability Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Instability->Mitotic_Spindle_Disruption G2M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 1: Hypothesized mechanism of action for tetrazole-based tubulin polymerization inhibitors.

Data Presentation: Structure-Activity Relationship (SAR) Table

While specific SAR data for "this compound" is not extensively available in the public domain, the following table presents representative data from a study on analogous 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles as tubulin polymerization inhibitors. This data can serve as a valuable guide for designing new analogs of the target compound. The antiproliferative activity is presented as IC50 values against the SGC-7901 human gastric cancer cell line.[1]

Compound IDR¹ (Substitution on 1-Phenyl Ring)R² (at 5-position)IC50 (µM) - SGC-7901[1]
Parent Scaffold 2-OCH₃ Br Data Not Available
Analog 1H-(C=O)-piperazinyl-(3,5-dimethoxyphenyl)>10
Analog 22-F-(C=O)-piperazinyl-(3,5-dimethoxyphenyl)0.230
Analog 32-Cl-(C=O)-piperazinyl-(3,5-dimethoxyphenyl)0.350
Analog 42-CH₃-(C=O)-piperazinyl-(3,5-dimethoxyphenyl)0.090
Analog 53-CH₃-(C=O)-piperazinyl-(3,5-dimethoxyphenyl)1.57
Analog 64-CH₃-(C=O)-piperazinyl-(3,5-dimethoxyphenyl)2.34
Analog 72,4-diCl-(C=O)-piperazinyl-(3,5-dimethoxyphenyl)0.650

SAR Observations from Analogous Series[1]:

  • Substitution at the ortho-position of the 1-phenyl ring significantly impacts antiproliferative activity. A methyl group at the ortho-position (Analog 4) resulted in the most potent compound in this series.

  • The order of potency for ortho-substituents is CH₃ > F > Cl > H.

  • Substitution at the meta or para position with a methyl group (Analogs 5 and 6) leads to a significant decrease in activity compared to the ortho-substituted analog.

  • These findings suggest that the steric and electronic properties of the substituent at the ortho-position of the 1-phenyl ring are crucial for the anticancer activity of this class of tetrazoles.

Experimental Protocols

Synthesis of this compound and Analogs

The synthesis of 1,5-disubstituted tetrazoles can be achieved through a multi-step process starting from the corresponding aniline. The following is a general protocol that can be adapted for the synthesis of the title compound and its analogs.

G Aniline Aniline Isothiocyanate Isothiocyanate Aniline->Isothiocyanate CSCl₂ Carbodiimide Carbodiimide Isothiocyanate->Carbodiimide Et₃N, HgCl₂ Tetrazole Tetrazole Carbodiimide->Tetrazole HN₃

Figure 2: General synthetic workflow for 1,5-disubstituted tetrazoles.

Step 1: Synthesis of 2-Methoxyphenyl Isothiocyanate

  • To a solution of 2-methoxyaniline (1.0 eq) in dichloromethane (DCM) and water (1:1), add thiophosgene (1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude isothiocyanate.

Step 2: Synthesis of the Corresponding Carbodiimide

  • To a solution of the obtained isothiocyanate (1.0 eq) in dry DCM, add triethylamine (1.5 eq).

  • Add mercuric chloride (HgCl₂) (0.75 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 12-16 hours.

  • Filter the reaction mixture through a pad of celite and wash with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude carbodiimide.

Step 3: Synthesis of this compound

  • Dissolve the crude carbodiimide (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Add a solution of hydrazoic acid (HN₃) in benzene (1.5 eq) dropwise at 0 °C. Caution: Hydrazoic acid is highly toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the excess HN₃ with a suitable reagent.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired this compound.

This protocol can be adapted for the synthesis of various analogs by using the appropriately substituted anilines in Step 1.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Tubulin (≥99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare a stock solution of tubulin at a concentration of 10 mg/mL in General Tubulin Buffer.

  • On ice, prepare the reaction mixture by adding tubulin to the General Tubulin Buffer containing 1 mM GTP and 10% glycerol to a final tubulin concentration of 3 mg/mL.

  • Add the test compound at various concentrations (typically in a 2-fold dilution series) to the wells of a pre-chilled 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

  • Initiate the polymerization by adding the tubulin solution to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37 °C.

  • Measure the change in absorbance at 340 nm every minute for 60 minutes.

  • The rate of tubulin polymerization is proportional to the increase in absorbance. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

G Prepare_Reagents Prepare Tubulin, GTP, Buffer, and Compound Mix_on_Ice Mix Reagents on Ice Prepare_Reagents->Mix_on_Ice Incubate_37C Incubate at 37°C Mix_on_Ice->Incubate_37C Measure_Absorbance Measure Absorbance (340 nm) Incubate_37C->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data

Figure 3: Workflow for the in vitro tubulin polymerization assay.

Conclusion

The provided application notes and protocols offer a framework for the systematic investigation of "this compound" and its analogs as potential anticancer agents. The SAR data from related series strongly suggest that this scaffold holds promise for the development of novel tubulin polymerization inhibitors. By following the outlined synthetic and biological evaluation procedures, researchers can effectively explore the SAR of this compound class and identify lead candidates for further preclinical development. Careful consideration of the substitution patterns on the phenyl ring is paramount for optimizing the antiproliferative activity.

References

Application Notes and Protocols for the Synthesis of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the two-step synthesis of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole. The synthesis involves the initial formation of 1-(2-methoxyphenyl)-1H-tetrazole from 2-methoxyaniline, followed by regioselective bromination at the 5-position of the tetrazole ring.

Experimental Protocols

The synthesis is performed in two main stages:

  • Step 1: Synthesis of 1-(2-methoxyphenyl)-1H-tetrazole

  • Step 2: Synthesis of this compound

Step 1: Synthesis of 1-(2-methoxyphenyl)-1H-tetrazole

This procedure is adapted from the general synthesis of 1-substituted-1H-tetrazoles from primary amines.[1]

Materials:

  • 2-Methoxyaniline

  • Triethyl orthoformate

  • Sodium azide (NaN₃)

  • Ytterbium (III) trifluoromethanesulfonate (Yb(OTf)₃) (catalyst)

  • Acetic acid

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxyaniline (1.0 eq) in N,N-dimethylformamide (DMF).

  • To this solution, add triethyl orthoformate (1.2 eq) and a catalytic amount of Yb(OTf)₃ (0.05 eq).

  • Stir the mixture at 120 °C for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully add sodium azide (1.5 eq) and acetic acid (2.0 eq).

  • Heat the mixture to 120 °C and stir for an additional 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(2-methoxyphenyl)-1H-tetrazole.

Step 2: Synthesis of this compound

This protocol for the direct bromination of the tetrazole ring is based on established methods using N-bromosuccinimide (NBS).

Materials:

  • 1-(2-methoxyphenyl)-1H-tetrazole

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask protected from light, dissolve 1-(2-methoxyphenyl)-1H-tetrazole (1.0 eq) in carbon tetrachloride or acetonitrile.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine.

  • Subsequently, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography to afford pure this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis, based on typical yields for these types of reactions.

Table 1: Synthesis of 1-(2-methoxyphenyl)-1H-tetrazole

Starting MaterialMolar Eq.Molecular Weight ( g/mol )Mass (g)Product Yield (%)Product Purity (%)
2-Methoxyaniline1.0123.151.2385>95
Triethyl orthoformate1.2148.201.78
Sodium azide1.565.010.98

Table 2: Synthesis of this compound

Starting MaterialMolar Eq.Molecular Weight ( g/mol )Mass (g)Product Yield (%)Product Purity (%)
1-(2-methoxyphenyl)-1H-tetrazole1.0176.181.7675>98
N-Bromosuccinimide1.1177.981.96

Visualization of Experimental Workflow

The following diagram illustrates the two-step synthesis process.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 1-(2-methoxyphenyl)-1H-tetrazole cluster_step2 Step 2: Bromination A 2-Methoxyaniline R1 Reaction: - Yb(OTf)3 (cat.) - DMF, 120°C A->R1 B Triethyl orthoformate B->R1 C Sodium Azide C->R1 Workup1 Workup & Purification R1->Workup1 P1 1-(2-methoxyphenyl)-1H-tetrazole R2 Reaction: - AIBN (cat.) - CCl4, Reflux P1->R2 Intermediate Workup1->P1 D N-Bromosuccinimide (NBS) D->R2 Workup2 Workup & Purification R2->Workup2 P2 This compound Workup2->P2

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole , a key intermediate in pharmaceutical synthesis. The following procedures are based on established methodologies for the purification of tetrazole derivatives and can be adapted to achieve high purity suitable for downstream applications.

Overview of Purification Strategies

The selection of an appropriate purification technique for this compound depends on the impurity profile of the crude material and the desired final purity. The primary methods employed are recrystallization and column chromatography. Often, a combination of these techniques is utilized for optimal results. An initial acid-base extraction can also be effective in removing non-acidic impurities.[1]

Key Considerations:

  • Compound Polarity: The presence of the methoxy group and the tetrazole ring imparts moderate polarity to the molecule. This should be considered when selecting solvent systems for both recrystallization and chromatography.

  • Impurity Profile: Understanding the nature of impurities (e.g., starting materials, by-products) is crucial for developing an effective purification strategy. Thin Layer Chromatography (TLC) is an invaluable tool for initial assessment.

  • Thermal Stability: While tetrazoles are generally stable, prolonged exposure to high temperatures should be avoided to prevent degradation.

Quantitative Data Summary

While specific quantitative data for the purification of this compound is not extensively reported in the literature, the following table summarizes typical recovery and purity ranges achievable for analogous tetrazole derivatives using the described techniques.

Purification TechniqueTypical Recovery Range (%)Typical Purity Range (%)Reference
Recrystallization60 - 90> 98General knowledge
Column Chromatography50 - 85> 99General knowledge
Acid-Base Extraction> 90 (for recovery from extraction)Variable (removes specific impurities)[1]

Experimental Protocols

Initial Purity Assessment by Thin Layer Chromatography (TLC)

Objective: To assess the purity of the crude this compound and to determine an appropriate solvent system for column chromatography.

Materials:

  • Crude this compound

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Solvents: Ethyl acetate (EtOAc), Hexane, Dichloromethane (DCM), Methanol (MeOH)

  • UV lamp (254 nm)

Procedure:

  • Prepare a dilute solution of the crude product in a suitable solvent (e.g., DCM or EtOAc).

  • Spot the solution onto a TLC plate.

  • Develop the plate using various solvent systems. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 or 2:1 v/v).[2][3] The polarity can be adjusted by varying the ratio of the solvents.

  • Visualize the separated spots under a UV lamp.

  • The ideal solvent system will show good separation between the product spot and any impurity spots, with the product having an Rf value between 0.2 and 0.4.

Purification by Recrystallization

Objective: To purify the crude product by taking advantage of the differences in solubility between the desired compound and impurities in a given solvent at different temperatures.

Materials:

  • Crude this compound

  • Recrystallization solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexane mixture)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent or solvent mixture (e.g., hot ethanol or an ethyl acetate/hexane mixture).[4]

  • Gently heat the mixture with stirring until the solid completely dissolves.

  • If the solution is colored, activated charcoal can be added to decolorize it, followed by hot filtration.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Purification by Column Chromatography

Objective: To separate the desired compound from impurities based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Glass column

  • Eluent (solvent system determined by TLC)

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent (e.g., hexane/ethyl acetate mixture) and pack the column.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Purity Confirmation

The purity of the final product should be confirmed using appropriate analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and helps identify any remaining impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

Visualized Workflow and Pathways

The following diagrams illustrate the general workflow for the purification and analysis of this compound.

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Assess Purity Recrystallization Recrystallization TLC->Recrystallization High Purity Crude ColumnChrom Column Chromatography TLC->ColumnChrom Complex Impurities PureProduct Pure Product Recrystallization->PureProduct ColumnChrom->PureProduct Analysis Purity Analysis (HPLC, NMR, MS) PureProduct->Analysis Confirm Purity

Caption: General workflow for purification of this compound.

Logical_Relationship Start Start: Crude Material PurityCheck Is Purity > 95%? Start->PurityCheck Recrystallize Perform Recrystallization PurityCheck->Recrystallize Yes ColumnChrom Perform Column Chromatography PurityCheck->ColumnChrom No FinalAnalysis Final Purity & Structural Analysis Recrystallize->FinalAnalysis ColumnChrom->FinalAnalysis

References

Application Note: NMR Characterization of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the nuclear magnetic resonance (NMR) characterization of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole . Due to the absence of direct experimental spectral data in the public domain for this specific compound, this note offers a predictive analysis based on established NMR data for structurally analogous compounds. The provided protocols and predicted data will serve as a valuable reference for researchers working on the synthesis, identification, and quality control of this and related tetrazole-based compounds, which are significant scaffolds in medicinal chemistry.

Introduction

5-substituted-1H-tetrazoles are a prominent class of heterocyclic compounds widely utilized in drug discovery and development as bioisosteres of carboxylic acids. The specific compound, this compound, combines the tetrazole core with a bromine atom, a common functional group for further chemical modification, and a methoxy-substituted phenyl ring, which can influence the molecule's conformational properties and biological activity. Accurate structural elucidation is paramount, and NMR spectroscopy is the most powerful tool for this purpose. This application note outlines the standard procedures for acquiring and interpreting ¹H and ¹³C NMR spectra for this molecule.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the analysis of structurally similar compounds reported in the literature. The expected chemical shifts are provided in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-6'7.80 - 7.95dd~8.0, 1.5
H-4'7.50 - 7.65td~8.0, 1.5
H-3'7.10 - 7.25d~8.0
H-5'7.00 - 7.15t~8.0
OCH₃3.85 - 4.00s-

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon AtomPredicted Chemical Shift (ppm)
C-5 (C-Br)125.0 - 135.0
C-1'120.0 - 125.0
C-2' (C-OCH₃)154.0 - 158.0
C-3'112.0 - 116.0
C-4'132.0 - 136.0
C-5'121.0 - 125.0
C-6'130.0 - 134.0
OCH₃55.0 - 58.0

Experimental Protocols

A standard protocol for the NMR analysis of this compound is detailed below.

I. Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.

II. NMR Data Acquisition

A. ¹H NMR Spectroscopy

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1.0 - 2.0 seconds.

  • Acquisition Time: 2.0 - 4.0 seconds.

  • Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient.

  • Temperature: 298 K.

B. ¹³C NMR Spectroscopy

  • Spectrometer: A 100 MHz (or corresponding frequency for the available ¹H spectrometer) NMR spectrometer.

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2.0 seconds.

  • Acquisition Time: 1.0 - 2.0 seconds.

  • Spectral Width: A spectral width of 0 to 200 ppm is standard for most organic molecules.

  • Temperature: 298 K.

Data Processing and Interpretation

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration (¹H NMR): Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

  • Peak Picking: Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

  • Structural Assignment: Assign the observed signals to the corresponding protons and carbons in the molecular structure of this compound based on their chemical shifts, multiplicities, and integration values.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr process Fourier Transform & Phasing h1_nmr->process c13_nmr->process reference Referencing & Baseline Correction process->reference analyze Integration, Peak Picking & Structural Assignment reference->analyze

Caption: Experimental workflow for NMR characterization.

Application Notes and Protocols for in vitro Assays of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential biological activities of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole and its derivatives, along with detailed protocols for relevant in vitro assays. The information is intended to guide researchers in the evaluation of these compounds for their potential as therapeutic agents.

Introduction

Tetrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific scaffold, this compound, combines the tetrazole ring with a substituted phenyl group, suggesting potential for diverse biological interactions. While specific data for this exact compound is limited in publicly available literature, based on structurally similar compounds, promising areas for investigation include its anticancer and antimicrobial effects. A related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been shown to inhibit matrix metalloproteinase-9 (MMP-9) expression by modulating the NF-κB and MAPK signaling pathways, suggesting a potential mechanism of action for the title compound and its derivatives[1][2][3].

Potential Therapeutic Applications and Relevant in vitro Assays

Based on the known activities of tetrazole derivatives and structurally related compounds, the following therapeutic areas and corresponding in vitro assays are of high interest for the evaluation of this compound derivatives.

Anticancer Activity

Many tetrazole derivatives have demonstrated potent anticancer activity. The evaluation of these compounds against various cancer cell lines is a critical first step in drug discovery.

Key Assay:

  • MTT Cell Viability Assay: To determine the cytotoxic effects of the compounds on cancer cell lines.

Antimicrobial Activity

The tetrazole moiety is present in several antimicrobial agents. Assessing the efficacy of new derivatives against a panel of pathogenic bacteria is crucial to identify potential new antibiotics.

Key Assay:

  • Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.

Anti-inflammatory and Anti-metastatic Activity

Given the evidence of MMP-9 inhibition by a structurally similar compound, investigating the effect of this compound derivatives on this enzyme and related signaling pathways is warranted.

Key Assay:

  • MMP-9 Inhibition Assay: To assess the direct inhibitory effect of the compounds on the activity of the MMP-9 enzyme.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described in vitro assays.

Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)
BMT-1 MCF-7 (Breast)Data to be determined
A549 (Lung)Data to be determined
HeLa (Cervical)Data to be determined
BMT-2 MCF-7 (Breast)Data to be determined
A549 (Lung)Data to be determined
HeLa (Cervical)Data to be determined
Doxorubicin MCF-7 (Breast)Reference value
(Control)A549 (Lung)Reference value
HeLa (Cervical)Reference value

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDBacterial StrainMIC (µg/mL)
BMT-1 Staphylococcus aureus (ATCC 29213)Data to be determined
Escherichia coli (ATCC 25922)Data to be determined
Pseudomonas aeruginosa (ATCC 27853)Data to be determined
BMT-2 Staphylococcus aureus (ATCC 29213)Data to be determined
Escherichia coli (ATCC 25922)Data to be determined
Pseudomonas aeruginosa (ATCC 27853)Data to be determined
Ciprofloxacin Staphylococcus aureus (ATCC 29213)Reference value
(Control)Escherichia coli (ATCC 25922)Reference value
Pseudomonas aeruginosa (ATCC 27853)Reference value

Table 3: MMP-9 Inhibition by this compound Derivatives

Compound IDIC50 (µM)
BMT-1 Data to be determined
BMT-2 Data to be determined
NNGH (Control Inhibitor)Reference value

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for assessing the cytotoxicity of the test compounds against adherent cancer cell lines.

Materials:

  • Test compounds (dissolved in DMSO)

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add serially diluted compounds incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Broth Microdilution Assay for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • Test compounds (dissolved in DMSO)

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (broth with bacteria, no compound), a negative control (broth only), and a control with a standard antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow for Broth Microdilution Assay

MIC_Workflow start Start prepare_dilutions Prepare serial dilutions of compounds in broth start->prepare_dilutions prepare_inoculum Prepare standardized bacterial inoculum prepare_dilutions->prepare_inoculum inoculate_plate Inoculate wells with bacteria prepare_inoculum->inoculate_plate add_controls Include positive and negative controls inoculate_plate->add_controls incubate Incubate at 37°C for 18-24h add_controls->incubate read_mic Determine MIC by visual inspection incubate->read_mic end_node End read_mic->end_node

Caption: Workflow for the broth microdilution assay.

Protocol 3: Fluorometric MMP-9 Inhibition Assay

This protocol is for screening potential inhibitors of MMP-9 activity using a fluorogenic substrate.

Materials:

  • Test compounds (dissolved in DMSO)

  • Recombinant human MMP-9 enzyme

  • MMP-9 assay buffer

  • Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Known MMP-9 inhibitor (e.g., NNGH) as a positive control

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the MMP-9 enzyme, substrate, and test compounds in the assay buffer.

  • Assay Setup: To the wells of the 96-well plate, add the assay buffer, the test compound at various concentrations, and the MMP-9 enzyme. Include an enzyme control (no inhibitor) and a positive control (known inhibitor).

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the MMP-9 substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 328/420 nm) in a kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

MMP9_Workflow start Start prepare_reagents Prepare enzyme, substrate, and compound solutions start->prepare_reagents setup_plate Add buffer, compound, and enzyme to plate prepare_reagents->setup_plate pre_incubate Pre-incubate at 37°C setup_plate->pre_incubate add_substrate Add fluorogenic substrate pre_incubate->add_substrate measure_fluorescence Measure fluorescence kinetically add_substrate->measure_fluorescence analyze_data Calculate % inhibition and IC50 measure_fluorescence->analyze_data end_node End analyze_data->end_node

Caption: Potential inhibition of the NF-κB pathway.

MAPK Signaling Pathway

MAPK_Pathway Simplified MAPK Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress / Growth Factors Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., MEKK, RAF) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates MAPK_nucleus MAPK MAPK->MAPK_nucleus translocates BMT_derivative 5-bromo-1-(2-methoxyphenyl) -1H-tetrazole derivative BMT_derivative->MAPKKK inhibits? BMT_derivative->MAPKK inhibits? Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK_nucleus->Transcription_Factors activates Gene_expression Gene Expression (e.g., MMP-9) Transcription_Factors->Gene_expression induces

Caption: Potential modulation of the MAPK pathway.

Disclaimer: The provided protocols are for guidance and should be optimized for specific experimental conditions. The potential mechanisms of action are hypothetical and require experimental validation.

References

Application Notes and Protocols: Development of "5-bromo-1-(2-methoxyphenyl)-1H-tetrazole" Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of analogs of the novel compound "5-bromo-1-(2-methoxyphenyl)-1H-tetrazole." Due to the limited publicly available data on this specific molecule, this document outlines generalized yet detailed protocols for the synthesis and evaluation of structurally related 1,5-disubstituted tetrazoles. The tetrazole scaffold is a well-established bioisostere for carboxylic acids and amides, offering potential for improved metabolic stability and pharmacokinetic properties in drug candidates.[1]

Introduction to 1,5-Disubstituted Tetrazoles

The 1,5-disubstituted tetrazole core is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1] These heterocycles have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antihypertensive, and antiviral effects. Their synthesis is versatile, often relying on multicomponent reactions or cycloaddition approaches.[1][2] The development of analogs of "this compound" can explore structure-activity relationships (SAR) to optimize potency, selectivity, and drug-like properties.

Data Presentation: Comparative Biological Activity of Analogous Tetrazole Derivatives

While specific quantitative data for "this compound" is not available, the following table summarizes the biological activities of representative 1,5-disubstituted tetrazole analogs from published literature to provide a baseline for potential therapeutic applications.

Compound IDStructureBiological Target/ActivityPotency (IC50/EC50)Reference
Analog 1 1,5-diaryl-1,2,3,4-tetrazoleTubulin polymerization inhibitor1.3–8.1 nM[3]
Analog 2 1,5-disubstituted tetrazolePD-1/PD-L1 antagonistNot specified[4]
Analog 3 1,5-disubstituted α-amino tetrazoleCaspase-1 inhibitorNot specified[5]
Analog 4 1,5-disubstituted tetrazoleMonoamine neurotransmitter reuptake inhibitorNot specified[6]

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of a representative 1,5-disubstituted tetrazole analog and a suggested biological evaluation assay.

Protocol 1: Synthesis of a 1,5-Disubstituted Tetrazole Analog via [3+2] Cycloaddition

This protocol describes a common method for synthesizing 5-substituted-1H-tetrazoles from nitriles and sodium azide, which can be subsequently N-arylated.[7][8]

Step 1: Cyanation of 1-bromo-2-methoxybenzene (Aryl Nitrile Synthesis)

This step is a prerequisite for the tetrazole formation, creating the necessary nitrile intermediate.

  • Materials: 1-bromo-2-methoxybenzene, Potassium ferrocyanide (K₄[Fe(CN)₆]), Palladium(II) acetate (Pd(OAc)₂), Sodium carbonate (Na₂CO₃), N,N-Dimethylformamide (DMF), Toluene, Water.

  • Procedure:

    • To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add 1-bromo-2-methoxybenzene (1.0 eq), K₄[Fe(CN)₆] (0.5 eq), Pd(OAc)₂ (0.02 eq), and Na₂CO₃ (2.0 eq).

    • Add a degassed mixture of DMF, toluene, and water (ratio may need optimization, e.g., 3:1:1).

    • Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-methoxybenzonitrile.

Step 2: Synthesis of 5-(2-methoxyphenyl)-1H-tetrazole

  • Materials: 2-methoxybenzonitrile, Sodium azide (NaN₃), Triethylamine hydrochloride (Et₃N·HCl), Toluene.

  • Procedure:

    • In a round-bottom flask, dissolve 2-methoxybenzonitrile (1.0 eq) in toluene.

    • Add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).

    • Heat the mixture to reflux (approximately 110 °C) and stir for 24-48 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and acidify with dilute hydrochloric acid (e.g., 2M HCl) to pH ~2.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 5-(2-methoxyphenyl)-1H-tetrazole.

Step 3: N-Arylation to form 1,5-Disubstituted Tetrazole (Illustrative Example)

This step would be adapted based on the desired substituent at the N-1 position.

Protocol 2: Evaluation of Antiproliferative Activity using MTT Assay

This protocol is designed to assess the cytotoxic effects of the synthesized tetrazole analogs on cancer cell lines, a common application for this class of compounds.

  • Materials: Synthesized tetrazole analogs, Human cancer cell line (e.g., HeLa, A549), Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO), 96-well plates.

  • Procedure:

    • Cell Culture: Culture the chosen cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.

    • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the tetrazole analogs in culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mandatory Visualizations

G cluster_0 Synthesis Workflow Aryl_Halide 1-bromo-2-methoxybenzene Cyanation Cyanation Reaction (e.g., Pd-catalyzed) Aryl_Halide->Cyanation Aryl_Nitrile 2-methoxybenzonitrile Cyanation->Aryl_Nitrile Cycloaddition [3+2] Cycloaddition (with NaN3) Aryl_Nitrile->Cycloaddition 5_Substituted_Tetrazole 5-(2-methoxyphenyl)-1H-tetrazole Cycloaddition->5_Substituted_Tetrazole N_Arylation N-Arylation/Alkylation 5_Substituted_Tetrazole->N_Arylation Target_Analog 1,5-Disubstituted Tetrazole Analog N_Arylation->Target_Analog

Caption: Synthetic workflow for a 1,5-disubstituted tetrazole analog.

G cluster_1 Antiproliferative Assay Workflow Cell_Culture Cancer Cell Culture Seeding Seed cells in 96-well plate Cell_Culture->Seeding Treatment Treat with Tetrazole Analogs Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance Measure Absorbance Formazan_Solubilization->Absorbance Data_Analysis Calculate IC50 Absorbance->Data_Analysis

Caption: Experimental workflow for the MTT antiproliferative assay.

G cluster_2 Hypothetical Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Downstream Signaling (e.g., MAPK/ERK Pathway) Receptor->Signaling_Cascade Proliferation Cell Proliferation Signaling_Cascade->Proliferation Tetrazole_Analog Tetrazole Analog Tetrazole_Analog->Receptor

Caption: Hypothetical inhibition of a cell proliferation signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The synthesis of this compound can be approached through several synthetic strategies. The most common routes include:

  • Route A: Bromination of a Precursor. This involves the synthesis of 1-(2-methoxyphenyl)-1H-tetrazole followed by an electrophilic bromination step.

  • Route B: Cycloaddition with a Brominated Precursor. This route utilizes a [3+2] cycloaddition reaction between an azide and a brominated nitrile or isocyanide derivative of 2-methoxyaniline.

  • Route C: N-Arylation. This method involves the coupling of 5-bromotetrazole with a 2-methoxyphenyl halide or boronic acid derivative.

Q2: What are the typical impurities I might encounter in my final product?

A2: Common impurities can originate from starting materials, side reactions, or incomplete reactions. These may include:

  • Unreacted starting materials such as 2-methoxyaniline or 1-(2-methoxyphenyl)-1H-tetrazole.

  • The isomeric byproduct, 5-bromo-2-(2-methoxyphenyl)-2H-tetrazole.

  • Byproducts from side reactions, such as biaryl compounds if a Sandmeyer-type reaction is employed in the synthesis of precursors.[1]

  • Residual solvents used during the reaction or purification steps.

Q3: How can I differentiate between the desired 1-substituted and the isomeric 2-substituted tetrazole?

A3: Spectroscopic techniques are crucial for distinguishing between the 1,5- and 2,5-disubstituted tetrazole isomers. Typically, ¹H and ¹³C NMR spectroscopy can be used to identify the substitution pattern based on the chemical shifts of the aromatic protons and the tetrazole carbon. X-ray crystallography provides unambiguous structural confirmation if a suitable crystal can be obtained.

Q4: What are the safety precautions I should take during the synthesis?

A4: The synthesis of tetrazoles involves potentially hazardous reagents and reactions. Key safety precautions include:

  • Azide Compounds: Sodium azide and other azide derivatives are highly toxic and can be explosive, especially in the presence of heavy metals or upon heating. Handle with extreme caution in a well-ventilated fume hood and avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.

  • Brominating Agents: Bromine and other brominating agents are corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Pressure Build-up: Some reactions, particularly cycloadditions, can generate nitrogen gas, leading to a pressure build-up in sealed vessels. Ensure adequate venting or use pressure-rated equipment.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Increase the reaction time or temperature, if the starting materials are stable under these conditions.- Ensure the purity of starting materials and solvents.
Suboptimal Reaction Conditions - Optimize the solvent, temperature, and stoichiometry of reagents.- For cycloaddition reactions, consider the use of a catalyst to improve the reaction rate and yield.
Product Decomposition - Tetrazoles can be sensitive to heat and acidic conditions. Avoid excessive temperatures and prolonged exposure to strong acids during workup and purification.[2]
Inefficient Purification - Optimize the purification method (e.g., column chromatography, recrystallization) to minimize product loss.
Issue 2: Presence of Significant Impurities in the Final Product
Observed Impurity Potential Cause Troubleshooting and Prevention
Unreacted 1-(2-methoxyphenyl)-1H-tetrazole Incomplete bromination.- Increase the amount of brominating agent and/or the reaction time.- Optimize the reaction temperature for the bromination step.
Isomeric 5-bromo-2-(2-methoxyphenyl)-2H-tetrazole Non-regioselective N-arylation or isomerization.- If using an N-arylation route, screen different catalysts and ligands to improve regioselectivity.- Control the reaction temperature, as higher temperatures can sometimes lead to isomerization.
Biaryl Byproducts Use of a Sandmeyer reaction in precursor synthesis.[1]- Optimize the Sandmeyer reaction conditions to minimize radical side reactions.- Purify the intermediate before proceeding to the next step.

Experimental Protocols (Illustrative)

Note: The following protocols are generalized and should be adapted and optimized for specific laboratory conditions.

Protocol A: Synthesis of 1-(2-methoxyphenyl)-1H-tetrazole

This is a common precursor for the final product. A widely used method is the [3+2] cycloaddition of an azide with a nitrile.[3]

  • Step 1: Formation of the Nitrile (if not commercially available). A Sandmeyer reaction can be used to convert 2-methoxyaniline to 2-methoxybenzonitrile.[1][4][5]

  • Step 2: Cycloaddition.

    • To a solution of 2-methoxybenzonitrile in a suitable solvent (e.g., DMF), add sodium azide and an ammonium salt (e.g., ammonium chloride).

    • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and perform an aqueous workup.

    • Purify the crude product by recrystallization or column chromatography to obtain 1-(2-methoxyphenyl)-1H-tetrazole.

Protocol B: Bromination of 1-(2-methoxyphenyl)-1H-tetrazole
  • Dissolve 1-(2-methoxyphenyl)-1H-tetrazole in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Add a brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) portion-wise at a controlled temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Perform an aqueous workup, including a quenching step with a reducing agent (e.g., sodium thiosulfate) if bromine was used.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Quantitative Data Summary (Illustrative)

The following table presents hypothetical data for the synthesis of this compound via the bromination of the tetrazole precursor. This data is for illustrative purposes to guide researchers in what they might expect.

Reaction Step Reactant Product Typical Yield (%) Purity (by HPLC, %) Common Byproducts
Cycloaddition 2-methoxybenzonitrile1-(2-methoxyphenyl)-1H-tetrazole75-90>95Unreacted nitrile
Bromination 1-(2-methoxyphenyl)-1H-tetrazoleThis compound60-80>98Unreacted starting material, dibrominated product

Visualizations

Synthesis_Workflow cluster_route_a Route A: Bromination of Precursor A_Start 2-Methoxyaniline A_Step1 Sandmeyer Reaction (e.g., NaNO2, CuCN) A_Start->A_Step1 A_Inter1 2-Methoxybenzonitrile A_Step1->A_Inter1 A_Step2 [3+2] Cycloaddition (e.g., NaN3, NH4Cl) A_Inter1->A_Step2 A_Inter2 1-(2-methoxyphenyl)-1H-tetrazole A_Step2->A_Inter2 A_Step3 Bromination (e.g., NBS) A_Inter2->A_Step3 A_Product This compound A_Step3->A_Product

Caption: Plausible synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Impurity_Check Identify Impurities (NMR, LC-MS) Start->Impurity_Check Isomer Isomeric Byproduct Present? Impurity_Check->Isomer Unreacted_SM Unreacted Starting Material? Impurity_Check->Unreacted_SM Other_Impurity Other Byproducts? Impurity_Check->Other_Impurity Isomer->Unreacted_SM No Optimize_N_Arylation Optimize N-Arylation: - Screen catalysts/ligands - Adjust temperature Isomer->Optimize_N_Arylation Yes Unreacted_SM->Other_Impurity No Drive_Reaction Drive Reaction to Completion: - Increase reaction time/temp - Add more reagent Unreacted_SM->Drive_Reaction Yes Purify_Intermediates Improve Purification of Intermediates Other_Impurity->Purify_Intermediates Yes

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Purification of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield After Initial Precipitation Incomplete precipitation of the product.After dilution with water, cool the mixture in an ice bath for 30-60 minutes to maximize precipitation. Ensure the pH of the solution is neutral before filtration.
Product is partially soluble in the aqueous mixture.Minimize the amount of water used for precipitation. Wash the filtered product with ice-cold water.
Oily Product Instead of a Solid Presence of residual solvent or low-melting impurities.Triturate the oily product with a non-polar solvent like hexane or pentane to induce solidification and remove non-polar impurities.
Incomplete reaction leading to a mixture of starting material and product.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or increasing the temperature slightly.
Product Contaminated with Starting Material (1-(2-methoxyphenyl)-1H-tetrazole-5-thiol) Incomplete oxidation of the thiol precursor.Increase the equivalents of the oxidizing agent (hydrogen peroxide or peracetic acid). Ensure the reaction temperature is maintained at 70-80 °C.[1]
Presence of a Side-Product with a Higher Molecular Weight Over-bromination on the methoxyphenyl ring.Use a stoichiometric amount of the brominating agent. Consider a milder brominating agent or lower reaction temperature. Isolate the desired product using column chromatography.
Discolored Product (Yellow or Brown) Presence of colored impurities from starting materials or side reactions.Recrystallize the product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane). Activated charcoal treatment during recrystallization can also be effective.
Broad Melting Point Range Presence of impurities.Purify the product further by recrystallization or column chromatography until a sharp melting point is achieved.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities include unreacted starting materials, such as 1-(2-methoxyphenyl)-1H-tetrazole-5-thiol, and potential side-products from over-bromination on the aromatic ring.[1] Depending on the synthetic route, impurities from preceding steps may also be present.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TTC) is an effective method to monitor the reaction. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane, to achieve good separation between the starting material, product, and any potential side-products. The spots can be visualized under UV light.

Q3: What is the recommended method for initial purification of the crude product?

A3: For the synthesis from 1-substituted 1H-tetrazole-5-thiols, the product can often be isolated by diluting the reaction mixture with water, which causes the this compound to precipitate.[1] The resulting solid can then be collected by filtration and washed with cold water.

Q4: When is column chromatography necessary for purification?

A4: Column chromatography is recommended when simple precipitation or recrystallization fails to remove impurities effectively.[1] This is particularly relevant if the impurities have similar solubility profiles to the product or if there are multiple side-products, such as those resulting from over-bromination.

Q5: What are suitable solvent systems for recrystallization?

A5: A mixed solvent system is often effective for recrystallization. Common choices include ethanol/water, ethyl acetate/hexane, or isopropanol/water. The ideal solvent system should dissolve the compound at an elevated temperature and allow for good crystal formation upon cooling.

Experimental Protocols

General Protocol for the Synthesis of 1-Substituted 5-bromo-1H-tetrazoles

This protocol is adapted from a general method for the conversion of 1-substituted 1H-tetrazole-5-thiols.[1]

  • To a solution of 1-(2-methoxyphenyl)-1H-tetrazole-5-thiol in a suitable solvent, add zinc(II) bromide.

  • Heat the mixture to 70-80 °C.

  • Slowly add 50% hydrogen peroxide or 36% peracetic acid to the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water to precipitate the crude product.

  • Filter the precipitate and wash with cold water.

  • Dry the crude product under vacuum.

  • Further purify the product by recrystallization or column chromatography as needed.

Column Chromatography for Purification
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. The optimal ratio should be determined by TLC analysis.

  • Procedure: a. Prepare a slurry of silica gel in the initial, less polar eluent. b. Pack the column with the slurry. c. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. d. Load the dried, adsorbed product onto the top of the column. e. Elute the column with the mobile phase, gradually increasing the polarity. f. Collect fractions and analyze them by TLC. g. Combine the pure fractions and evaporate the solvent to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Methods

Purification Method Typical Purity (by HPLC) Typical Yield Advantages Disadvantages
Precipitation 85-95%>90% (crude)Fast, simple, good for initial bulk purification.May not remove all impurities, especially closely related ones.
Recrystallization 95-99%70-85%Effective for removing most impurities, yields highly pure crystalline product.Can result in significant material loss.
Column Chromatography >99%50-80%Highly effective for separating complex mixtures and achieving very high purity.Time-consuming, requires larger volumes of solvent, potential for product loss on the column.

Visualizations

Purification_Workflow A Crude Product (from precipitation) B TLC Analysis A->B C Single Major Spot? B->C Yes E Multiple Spots or Streaking? B->E No D Recrystallization C->D G Pure Product D->G F Column Chromatography E->F F->G

Caption: A decision-making workflow for the purification of this compound.

Impurity_Formation cluster_main Main Reaction cluster_impurities Potential Impurities Start 1-(2-methoxyphenyl)-1H-tetrazole-5-thiol Product This compound Start->Product ZnBr2, H2O2 Impurity1 Unreacted Starting Material Start->Impurity1 Incomplete Reaction Impurity2 Over-brominated Product Product->Impurity2 Excess Brominating Agent

Caption: Potential pathways for impurity formation during the synthesis.

References

Technical Support Center: Production of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Degradation of starting materials or product. - Inefficient catalyst activity.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature; for tetrazole synthesis via cycloaddition, temperatures around 100-140°C are often employed. - Ensure the purity of starting materials and reagents. - If using a catalyst, ensure it is fresh and properly activated. For multicomponent syntheses, consider using catalysts like Cu(OAc)₂ or Cu-MCM-41 nanoparticles.[1]
Formation of Impurities - Side reactions due to incorrect stoichiometry or temperature. - Presence of impurities in starting materials. - Isomer formation (e.g., N1 vs. N2 substitution on the tetrazole ring).- Carefully control the stoichiometry of reactants. - Maintain a stable and optimized reaction temperature. - Purify starting materials before use. - For regioselective N-alkylation, consider methods like tin-mediated alkylation.
Difficulty in Product Isolation/Purification - Product is highly soluble in the reaction solvent. - Oily product that is difficult to crystallize. - Co-precipitation of impurities.- If the product is soluble, consider an extraction followed by crystallization from a different solvent system. - For oily products, try trituration with a non-polar solvent to induce solidification. - In some cases, column chromatography may be necessary for purification.[2]
Safety Concerns (e.g., potential for explosion) - Generation of hydrazoic acid (HN₃), which is highly explosive. - Use of heavy metal azides which can be shock-sensitive.- Avoid acidic conditions when using sodium azide to prevent the formation of HN₃. - Consider using safer azide sources like diphenyl phosphorazidate (DPPA).[3] - For large-scale synthesis, continuous flow reactors are a safer alternative as they handle only small amounts of hazardous materials at any given time.[4]
Scale-up Challenges - Exothermic reaction leading to poor temperature control. - Inefficient mixing in larger reactors. - Changes in product morphology affecting filtration.- Ensure the reactor has adequate cooling capacity. - Use a reactor with an appropriate agitator design for efficient mixing. - Perform crystallization studies to control particle size and morphology for better filtration.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for producing 5-bromo-1-aryl-1H-tetrazoles?

A1: Common methods include:

  • [3+2] Cycloaddition: This is a widely used method involving the reaction of an aryl nitrile with an azide source.[5]

  • Multicomponent Reactions: These reactions can involve an aldehyde, hydroxylamine, and sodium azide, often with a catalyst, to form the tetrazole ring in a one-pot synthesis.[1]

  • From Aldoximes: 5-substituted-1H-tetrazoles can be synthesized from aldoximes using reagents like diphenyl phosphorazidate (DPPA).[3]

  • From 1-substituted-1H-tetrazole-5-thiols: These can be converted to 5-bromotetrazoles using reagents like zinc(II) bromide and hydrogen peroxide.[2]

Q2: What are the key safety precautions to take during the synthesis of tetrazoles?

A2: Safety is paramount when working with azides. Key precautions include:

  • Avoid Hydrazoic Acid Formation: Do not use strong acids in the presence of sodium azide, as this generates highly toxic and explosive hydrazoic acid.

  • Use Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves.[6]

  • Ensure Good Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling any volatile or toxic reagents.[6]

  • Consider Safer Reagents: Where possible, use safer alternatives to sodium azide, such as diphenyl phosphorazidate (DPPA).[3]

  • Continuous Flow for Scale-up: For larger scale production, continuous flow synthesis is recommended to minimize the risk associated with handling large quantities of hazardous materials.[4]

Q3: How can I improve the yield and purity of my product during scale-up?

A3: To improve yield and purity during scale-up, consider the following:

  • Process Optimization: Re-optimize reaction parameters such as temperature, reaction time, and stoichiometry at a smaller, pilot scale before moving to a larger scale.

  • Raw Material Quality: Ensure the quality and purity of all starting materials and reagents.

  • Efficient Mixing: Use appropriate agitation to ensure homogenous reaction conditions.

  • Controlled Crystallization: Develop a robust crystallization procedure to ensure consistent product quality and ease of isolation.

Q4: What are the typical analytical methods used to characterize this compound?

A4: Standard analytical techniques for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Experimental Protocols

General Protocol for the Synthesis of 5-Substituted-1H-tetrazoles from Aldehydes (Multicomponent Reaction)

This protocol is a general guideline based on literature procedures and should be adapted and optimized for the specific synthesis of this compound.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl aldehyde (1 equivalent), hydroxylamine hydrochloride (1.1 equivalents), and sodium azide (1.2 equivalents).

  • Solvent and Catalyst: Add a suitable solvent such as DMF (dimethylformamide) and a catalyst, for example, Cu(OAc)₂ (20 mol%).[1]

  • Reaction: Heat the reaction mixture to 100-110°C and stir for the required time (typically several hours). Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. If necessary, the crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Data Presentation

Synthesis Method Scale Yield Key Reagents Reference
Multicomponent CondensationMulti-gram68-90%Aldehyde, Hydroxylamine HCl, NaN₃, Cu(OAc)₂[1]
From AldoximesGram-scale43-99%Aldoxime, Diphenyl Phosphorazidate (DPPA)[3]
Continuous Flow SynthesisLab-scale (g/h)>90% (based on conversion)Nitrile, NaN₃[4]
From 1-substituted-1H-tetrazole-5-thiolsLab-scaleNot specified1-substituted-1H-tetrazole-5-thiol, ZnBr₂, H₂O₂[2]

Visualizations

Synthesis Workflow

SynthesisWorkflow StartingMaterials Starting Materials (e.g., 2-methoxybenzonitrile, NaN₃) Reaction [3+2] Cycloaddition Reaction - Solvent (e.g., DMF) - Catalyst (optional) StartingMaterials->Reaction 1. React Workup Reaction Work-up - Quenching - Acidification Reaction->Workup 2. Process Isolation Product Isolation - Filtration Workup->Isolation 3. Isolate Purification Purification - Recrystallization or - Column Chromatography Isolation->Purification 4. Purify FinalProduct Final Product This compound Purification->FinalProduct 5. Characterize

Caption: General workflow for the synthesis of this compound.

References

preventing side reactions in tetrazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during tetrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-substituted-1H-tetrazoles?

A1: The most prevalent and versatile method is the [2+3] cycloaddition reaction between a nitrile (R-C≡N) and an azide, typically sodium azide (NaN₃), often facilitated by a Lewis or Brønsted acid catalyst.[1][2][3] This reaction is favored for its atom economy and the general availability of starting materials.

Q2: Why is a catalyst often required for the cycloaddition of nitriles and azides?

A2: Catalysts, such as zinc salts or other Lewis acids, are used to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion.[1][4] This activation lowers the energy barrier of the reaction, often leading to higher yields and milder reaction conditions.[4]

Q3: What are the key safety precautions to consider during tetrazole synthesis?

A3: A primary safety concern is the handling of sodium azide and the potential formation of highly toxic and explosive hydrazoic acid (HN₃).[5] Reactions should be conducted in a well-ventilated fume hood. Acidic conditions that could protonate the azide ion should be carefully controlled.[6] It is also crucial to avoid contact of azides with heavy metals, as this can form explosive heavy metal azides.

Q4: Can tetrazoles be purified by recrystallization?

A4: Yes, recrystallization is a common and effective method for purifying crude tetrazole products.[7] The choice of solvent is critical and depends on the specific tetrazole's solubility profile. Often, a solvent system is used where the tetrazole is soluble at high temperatures and sparingly soluble at room temperature.[8][9][10]

Troubleshooting Guide

Low or No Product Yield

Problem: After running the reaction, TLC analysis shows primarily unreacted starting material, and the desired tetrazole product is present in low yield or not at all.

Potential Cause Troubleshooting Suggestion
Inactive Catalyst - Ensure the catalyst (e.g., zinc salt) has not been deactivated by moisture. Consider using freshly opened or properly stored catalyst. - Evaluate alternative catalysts. Several options have been reported, including various metal salts and heterogeneous catalysts.[11][12][13]
Insufficient Reaction Time or Temperature - Monitor the reaction progress by TLC over a longer period. Some reactions may require extended heating. - Gradually increase the reaction temperature, but be mindful of potential side reactions or decomposition at excessively high temperatures.
Poor Solvent Choice - The choice of solvent can significantly impact the reaction rate and yield.[13] Polar aprotic solvents like DMF or DMSO are commonly used. Consider screening different solvents to find the optimal one for your specific substrates.[14]
Inappropriate pH - For reactions using azide salts, maintaining a slightly alkaline pH can be crucial to prevent the formation of inactive hydrazoic acid.[6]
Formation of Side Products/Impurities

Problem: The reaction mixture contains significant amounts of impurities alongside the desired tetrazole, complicating purification.

Potential Cause Troubleshooting Suggestion
Thermal Decomposition - Prolonged heating at high temperatures can lead to the decomposition of the tetrazole product. Try reducing the reaction temperature or time.
Nitrile Trimerization (Formation of Triazines) - High concentrations of the nitrile starting material, especially in the presence of strong acids or bases, can favor the formation of 1,3,5-triazine byproducts. - Use a stoichiometric or slight excess of the azide reagent. - Ensure gradual addition of the nitrile if high concentrations are a concern.
Hydrolysis of Nitrile - If water is present in the reaction mixture, especially under acidic or basic conditions, the nitrile starting material may hydrolyze to the corresponding carboxylic acid or amide. - Use anhydrous solvents and reagents.
Purification Challenges

Problem: Difficulty in isolating the pure tetrazole from the reaction mixture.

Potential Cause Troubleshooting Suggestion
Product is Highly Soluble in the Work-up Solvent - During aqueous work-up, the tetrazole salt may be soluble. Acidify the aqueous layer to protonate the tetrazole, which often decreases its solubility and facilitates precipitation or extraction into an organic solvent.
Co-precipitation of Impurities - If recrystallization results in an impure product, consider a different solvent or solvent system. A multi-step purification involving an acid-base extraction followed by recrystallization may be necessary.
Emulsion Formation During Extraction - Emulsions can form during the extractive work-up. To break up emulsions, try adding a saturated brine solution or filtering the mixture through a pad of celite.

Data Summary

The following tables summarize the influence of various catalysts and reaction conditions on the yield of 5-substituted-1H-tetrazoles.

Table 1: Comparison of Different Catalysts for the Synthesis of 5-Phenyl-1H-tetrazole

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
ZnBr₂Water100+1291[6]
CoY ZeoliteDMF1201495[13]
Silica Sulfuric AcidDMFReflux595[15]
Co-Ni/Fe₃O₄@MMSHSH₂O/ACN1000.2598[16]
Silver Supramolecular PolymerH₂O/ACN1200.2599[17]

Table 2: Effect of Reaction Conditions on the Synthesis of Various 5-Substituted-1H-tetrazoles using a Cobalt(II) Complex Catalyst

Nitrile SubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
BenzonitrileDMSO1101299[14]
4-MethoxybenzonitrileDMSO1101298[14]
4-ChlorobenzonitrileDMSO1101299[14]
AcetonitrileDMSO1101285[14]

Experimental Protocols

Protocol 1: Zinc-Catalyzed Synthesis of 5-Phenyl-1H-tetrazole

This protocol is adapted from the method described by Demko and Sharpless.[6]

Materials:

  • Benzonitrile

  • Sodium Azide (NaN₃)

  • Zinc Bromide (ZnBr₂)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzonitrile (1.0 eq), sodium azide (1.2 eq), and zinc bromide (0.5 eq).

  • Add deionized water to achieve a 1 M concentration of the nitrile.

  • Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture to pH 1-2 with concentrated hydrochloric acid. This will precipitate the crude 5-phenyl-1H-tetrazole.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Protocol 2: Purification of 5-Phenyl-1H-tetrazole by Recrystallization

Materials:

  • Crude 5-phenyl-1H-tetrazole

  • Ethanol (or other suitable solvent)

  • Deionized Water (if a co-solvent is needed)

Procedure:

  • Place the crude 5-phenyl-1H-tetrazole in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not fully dissolve, add more hot solvent dropwise until a clear solution is obtained.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered to remove the carbon and colored impurities.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal yield, the flask can be placed in an ice bath for 30-60 minutes.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Tetrazole_Synthesis_Pathway Nitrile Nitrile (R-C≡N) ActivatedNitrile Activated Nitrile Complex Nitrile->ActivatedNitrile Triazine 1,3,5-Triazine (Side Product) Nitrile->Triazine Trimerization (Side Reaction) Azide Azide (N₃⁻) Cycloaddition [2+3] Cycloaddition Azide->Cycloaddition Catalyst Lewis Acid Catalyst (e.g., Zn²⁺) Catalyst->ActivatedNitrile ActivatedNitrile->Cycloaddition Tetrazole 5-Substituted-1H-tetrazole Cycloaddition->Tetrazole Main Reaction Decomposition Decomposition Products Tetrazole->Decomposition Thermal Decomposition (Side Reaction)

Caption: Main reaction pathway for tetrazole synthesis and potential side reactions.

Troubleshooting_Workflow Start Low/No Product Yield CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckConditions Are reaction time and temperature sufficient? CheckCatalyst->CheckConditions Yes ReplaceCatalyst Replace or try a different catalyst CheckCatalyst->ReplaceCatalyst No CheckSolvent Is the solvent optimal? CheckConditions->CheckSolvent Yes IncreaseTimeTemp Increase reaction time and/or temperature CheckConditions->IncreaseTimeTemp No ScreenSolvents Screen alternative solvents CheckSolvent->ScreenSolvents No Success Improved Yield CheckSolvent->Success Yes ReplaceCatalyst->Success IncreaseTimeTemp->Success ScreenSolvents->Success

Caption: A logical workflow for troubleshooting low product yield in tetrazole synthesis.

References

Technical Support Center: 5-Substituted Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-substituted tetrazoles. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low Reaction Yield or Incomplete Conversion

Q1: My reaction yield is consistently low, or the conversion of the starting nitrile is incomplete. What are the potential causes and how can I improve it?

A1: Low yields in 5-substituted tetrazole synthesis, typically performed via a [3+2] cycloaddition of a nitrile and an azide source (e.g., sodium azide), can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Low Yield/Incomplete Conversion

// Connections from start start -> reagents; start -> conditions; start -> catalyst; start -> workup;

// Sub-nodes for Reagents nitrile_purity [label="Nitrile Impurities?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; azide_purity [label="Azide Quality?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reagents -> nitrile_purity [label="Purity"]; reagents -> azide_purity; nitrile_purity -> purify_nitrile [label="Yes", color="#34A853"]; purify_nitrile [label="Purify Nitrile\n(Distillation/Recrystallization)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; azide_purity -> new_azide [label="Yes", color="#34A853"]; new_azide [label="Use Fresh, Dry\nSodium Azide", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Sub-nodes for Conditions temperature [label="Incorrect Temperature?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; time [label="Insufficient Time?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Suboptimal Solvent?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; conditions -> temperature [label="Parameters"]; conditions -> time; conditions -> solvent; temperature -> adjust_temp [label="Yes", color="#34A853"]; adjust_temp [label="Screen Temperatures\n(e.g., 80-150 °C)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; time -> increase_time [label="Yes", color="#34A853"]; increase_time [label="Increase Reaction Time &\nMonitor by TLC/LC-MS", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; solvent -> screen_solvents [label="Yes", color="#34A853"]; screen_solvents [label="Screen Solvents\n(DMF, DMSO, NMP, Water)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Sub-nodes for Catalyst catalyst_choice [label="Ineffective Catalyst?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst_loading [label="Incorrect Loading?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst -> catalyst_choice [label="Activity"]; catalyst -> catalyst_loading; catalyst_choice -> screen_catalysts [label="Yes", color="#34A853"]; screen_catalysts [label="Screen Catalysts\n(e.g., Zn salts, Cu salts,\nSilica Sulfuric Acid)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; catalyst_loading -> adjust_loading [label="Yes", color="#34A853"]; adjust_loading [label="Vary Catalyst Loading\n(e.g., 50-200 mol%)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Sub-nodes for Workup product_loss [label="Product Loss During\nExtraction/Purification?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; workup -> product_loss; product_loss -> optimize_workup [label="Yes", color="#34A853"]; optimize_workup [label="Optimize pH Adjustment\n& Solvent Choice for Extraction", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; } end_dot Caption: Troubleshooting workflow for low yield in 5-substituted tetrazole synthesis.

Potential Causes and Solutions:

  • Purity of Starting Materials:

    • Nitrile: Impurities in the nitrile starting material can inhibit the reaction. Verify the purity by techniques like NMR or GC-MS. If necessary, purify the nitrile by distillation or recrystallization.

    • Sodium Azide: Sodium azide is hygroscopic and its quality can affect the reaction rate and yield. Use freshly opened, dry sodium azide.

  • Reaction Conditions:

    • Temperature: The reaction temperature is critical. While many procedures call for temperatures between 100-150°C, the optimal temperature can vary depending on the substrate and catalyst.[1] If the temperature is too low, the reaction may be slow or not proceed to completion. Conversely, excessively high temperatures can lead to the decomposition of the azide and/or the tetrazole product.[2][3] Consider screening a range of temperatures to find the optimum for your specific reaction.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time. Some reactions may require extended periods (e.g., 24 hours or more).[1]

    • Solvent: The choice of solvent is crucial. Highly polar aprotic solvents like DMF and DMSO are commonly used and often give excellent yields.[4] However, for some substrates, other solvents like NMP or even water (in the presence of certain catalysts) might be more effective.[5] If you are experiencing low yields, consider screening different solvents.

  • Catalyst:

    • Catalyst Choice: A wide range of catalysts can be employed, including Lewis acids (e.g., Zn(II) salts, AlCl₃), Brønsted acids, and various heterogeneous catalysts (e.g., silica sulfuric acid, zeolites).[4][6] The effectiveness of a catalyst can be highly substrate-dependent. If one catalyst is not providing satisfactory results, screening other types of catalysts is a viable strategy.

    • Catalyst Loading: The amount of catalyst can significantly impact the reaction. Lower catalyst loading might lead to longer reaction times and lower yields, while a higher loading may not necessarily improve the yield and could complicate purification.[4] It is advisable to optimize the catalyst loading for your specific reaction.

  • Work-up Procedure:

    • Product Loss: 5-substituted tetrazoles are acidic and are often purified by acid-base extraction. Significant product loss can occur during this process if the pH is not carefully controlled or if the appropriate extraction solvent is not used. Ensure the aqueous layer is sufficiently acidified (typically to pH 1-2) to precipitate the tetrazole before extraction with an organic solvent like ethyl acetate.

Side Product Formation

Q2: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?

A2: The most common side reaction in tetrazole synthesis from nitriles is the hydrolysis of the nitrile to the corresponding amide.[7] This is particularly prevalent if water is present in the reaction mixture, especially under acidic or basic conditions.

Minimizing Side Product Formation

// Sub-nodes for Hydrolysis water_present [label="Water in Reaction?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; hydrolysis -> water_present [label="Cause"]; water_present -> dry_reagents [label="Yes", color="#34A853"]; dry_reagents [label="Use Anhydrous Solvents\n& Dry Reagents", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; water_present -> inert_atmosphere [label="Yes", color="#34A853"]; inert_atmosphere [label="Run Reaction Under\nInert Atmosphere (N₂ or Ar)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Sub-nodes for Decomposition high_temp [label="Excessive Temperature?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; decomposition -> high_temp [label="Cause"]; high_temp -> lower_temp [label="Yes", color="#34A853"]; lower_temp [label="Lower Reaction Temperature", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; high_temp -> mw_synthesis [label="Alternative", color="#4285F4"]; mw_synthesis [label="Consider Microwave Synthesis\nfor Shorter Reaction Times", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; } end_dot Caption: Troubleshooting guide for minimizing side product formation.

Strategies to Minimize Side Product Formation:

  • Preventing Nitrile Hydrolysis:

    • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the extent of nitrile hydrolysis.

    • pH Control: If using acidic or basic catalysts, carefully control the amount to avoid promoting hydrolysis.

  • Avoiding Thermal Decomposition:

    • Temperature Optimization: As mentioned previously, avoid excessively high temperatures which can lead to the decomposition of the azide starting material or the tetrazole product.[2][3] Determine the minimum temperature required for an efficient reaction.

    • Microwave Synthesis: Microwave-assisted synthesis can often significantly reduce reaction times, which can in turn minimize the thermal degradation of reactants and products.[8]

Purification Challenges

Q3: I am having difficulty purifying my 5-substituted tetrazole. What are the best practices for purification?

A3: Purification of 5-substituted tetrazoles can be challenging due to their polarity and the potential for residual catalyst or high-boiling solvents.

Purification Strategies:

  • Catalyst Removal:

    • Heterogeneous Catalysts: One of the main advantages of using heterogeneous catalysts (e.g., silica sulfuric acid, zeolites) is their easy removal by simple filtration after the reaction is complete.[4][6]

    • Homogeneous Catalysts: If a homogeneous catalyst (e.g., zinc chloride) is used, it is typically removed during the aqueous work-up.[9] Ensuring proper pH adjustments and extractions is key.

  • Solvent Removal:

    • High-boiling polar solvents like DMF and DMSO can be difficult to remove completely.

    • Azeotropic Removal: Toluene can be added to the crude product and evaporated under reduced pressure to help azeotropically remove residual DMF or DMSO.

    • Aqueous Extraction: Thoroughly washing the organic extract with water or brine can help remove these solvents.

  • Product Isolation and Purification:

    • Acid-Base Extraction: This is the most common method for purifying the acidic 5-substituted tetrazoles. The general procedure is as follows:

      • After the reaction, the mixture is typically cooled and diluted with water.

      • The solution is then acidified with a strong acid (e.g., HCl) to a pH of 1-2 to precipitate the tetrazole.[10]

      • The crude product is then extracted into an organic solvent such as ethyl acetate.

      • The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

    • Recrystallization/Chromatography: The crude product can be further purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.[11]

Safety Considerations

Q4: What are the key safety precautions I need to take when working with sodium azide and synthesizing tetrazoles?

A4: The synthesis of tetrazoles involves hazardous materials and requires strict adherence to safety protocols. The primary hazards are the high toxicity of sodium azide and the potential for forming highly toxic and explosive hydrazoic acid (HN₃).[12][13]

Safety Workflow for Tetrazole Synthesis

SafetyWorkflow start Start: Planning Tetrazole Synthesis ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Fume Hood ppe->fume_hood avoid_acids Avoid Contact of Azides with Strong Acids fume_hood->avoid_acids avoid_metals Avoid Contact of Azides with Heavy Metals fume_hood->avoid_metals heating Heat Reaction Mixture Carefully with a Blast Shield fume_hood->heating quench Quench Residual Azide Before Disposal heating->quench disposal Dispose of Waste Properly quench->disposal end End: Safe Completion disposal->end

Essential Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are a common choice), safety goggles, and a lab coat.[14]

  • Ventilation: All manipulations involving sodium azide and the tetrazole synthesis reaction should be performed in a well-ventilated chemical fume hood.[14]

  • Handling Sodium Azide:

    • Avoid inhalation of dust and contact with skin and eyes.[14]

    • Do not use metal spatulas to handle sodium azide, as this can lead to the formation of shock-sensitive heavy metal azides.[13] Use plastic or ceramic spatulas.

    • Store sodium azide away from acids and heavy metals.[12]

  • Preventing Hydrazoic Acid Formation:

    • AVOID mixing sodium azide with strong acids. The reaction of sodium azide with acid generates highly toxic and explosive hydrazoic acid (HN₃).[12] While some protocols use acidic catalysts, these are typically weak acids or used in catalytic amounts under controlled conditions.

  • Reaction Quenching and Waste Disposal:

    • Residual azide in the reaction mixture and waste should be quenched before disposal. A common method is the addition of a solution of sodium nitrite followed by acidification to generate nitrous acid, which decomposes the azide.

    • NEVER pour azide-containing waste down the drain, as it can react with lead or copper plumbing to form explosive metal azides.[15] All azide-containing waste must be collected and disposed of as hazardous waste according to your institution's guidelines.

Data Summary Tables

Table 1: Comparison of Catalysts for the Synthesis of 5-Phenyl-1H-tetrazole

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneDMFReflux-40[5]
CuSO₄·5H₂O (2 mol%)DMSO1400.5-595[5]
Silica Sulfuric AcidDMFReflux-95[4]
CoY ZeoliteDMF12014>95[6]
ZnBr₂WaterReflux1291[9]

Table 2: Effect of Solvent on the Yield of 5-Phenyl-1H-tetrazole

SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
NitromethaneCuSO₄·5H₂OReflux-0[5]
ChlorobenzeneCuSO₄·5H₂OReflux-0[5]
AnisoleCuSO₄·5H₂OReflux-0[5]
WaterCuSO₄·5H₂OReflux-Low[5]
NMPCuSO₄·5H₂OReflux-Slightly Higher[5]
DMFSilica Sulfuric AcidReflux-95[4]
DMSOSilica Sulfuric AcidReflux-94[4]

Experimental Protocols

General Protocol for the Synthesis of 5-Substituted-1H-tetrazoles using a Heterogeneous Catalyst (Silica Sulfuric Acid)

This protocol is adapted from a literature procedure and should be performed with all necessary safety precautions.[11]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the nitrile (1.0 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (e.g., 100 mol%).

  • Solvent Addition: Add the appropriate solvent (e.g., DMF, 5 mL).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the solid silica sulfuric acid catalyst. Wash the catalyst with a small amount of the solvent.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purification:

    • Dissolve the crude residue in water and acidify to pH 1-2 with concentrated HCl.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude tetrazole.

    • Further purify the product by recrystallization or column chromatography if necessary.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for proper laboratory training and adherence to all institutional safety protocols. Always consult the relevant Safety Data Sheets (SDS) for all chemicals used.

References

Technical Support Center: 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals to address potential stability issues and provide troubleshooting assistance during experiments involving "5-bromo-1-(2-methoxyphenyl)-1H-tetrazole".

Frequently Asked Questions (FAQs)

Q1: What are the potential stability concerns for this compound?

A1: Based on the structure, a substituted 1-aryl-5-bromotetrazole, potential stability issues could arise from:

  • Thermal Decomposition: N-substituted tetrazoles can be susceptible to thermal degradation, often initiated by the elimination of a nitrogen molecule from the tetrazole ring.[1]

  • Photodegradation: Tetrazole compounds can undergo photochemical decomposition upon exposure to light, leading to ring cleavage and the formation of various photoproducts.[2][3]

  • Hydrolytic Instability: While many tetrazoles are stable across a range of pH values, the presence of the methoxy and bromo substituents on the phenyl ring could influence its susceptibility to hydrolysis under acidic or basic conditions.

  • Oxidative Degradation: The molecule may be sensitive to oxidative conditions, a common degradation pathway for many organic compounds.

Q2: How should I properly store this compound?

A2: To minimize potential degradation, it is recommended to store the compound in a cool, dark, and dry place. A tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), is ideal to protect it from light, moisture, and oxygen. For long-term storage, refrigeration or freezing may be appropriate, but it is essential to allow the container to warm to room temperature before opening to prevent condensation.

Q3: I am observing unexpected peaks in my analytical chromatogram after dissolving the compound. What could be the cause?

A3: The appearance of new peaks could indicate degradation. Consider the following possibilities:

  • Solvent-Induced Degradation: The compound might be unstable in the chosen solvent. It is advisable to prepare solutions fresh and analyze them promptly.

  • Photodegradation: If the solution was exposed to light for an extended period, photodegradation might have occurred.[2] Protect solutions from light by using amber vials or covering them with aluminum foil.

  • Impurity in the Starting Material: The unexpected peaks could be impurities from the synthesis that were not previously detected. Re-evaluate the purity of your starting material.

Q4: My reaction yield using this compound is lower than expected. Could stability be a factor?

A4: Yes, the stability of the compound under your specific reaction conditions could impact the yield. Factors to consider include:

  • Reaction Temperature: High temperatures might be causing thermal decomposition of the tetrazole.[1]

  • pH of the Reaction Mixture: Extreme pH conditions could lead to hydrolytic degradation.

  • Presence of Oxidizing or Reducing Agents: These reagents could be reacting with your compound in unintended ways.

Troubleshooting Guides

Issue 1: Inconsistent Analytical Results
Symptom Possible Cause Troubleshooting Steps
Peak area of the main compound decreases over time in solution.Compound is degrading in the chosen solvent.1. Prepare fresh solutions immediately before analysis.2. Evaluate the stability of the compound in different solvents.3. Analyze a sample at different time points after dissolution to determine the rate of degradation.
Appearance of new, unidentified peaks in the chromatogram.Degradation has occurred (photolytic, thermal, or hydrolytic).1. Protect the sample and solutions from light.2. Avoid exposing the compound to high temperatures.3. Ensure the pH of the solvent is neutral if the compound is pH-sensitive.
Variable results between different batches of the compound.Inconsistent purity or handling of different batches.1. Re-analyze the purity of each batch.2. Standardize storage and handling procedures for all batches.
Issue 2: Poor Performance in Biological Assays
Symptom Possible Cause Troubleshooting Steps
Lower than expected biological activity.Degradation of the compound in the assay medium.1. Assess the stability of the compound in the assay buffer over the duration of the experiment.2. Prepare stock solutions in a stable solvent (e.g., DMSO) and dilute into the assay medium immediately before use.3. Include a positive control to ensure the assay is performing as expected.
High variability in assay results.Inconsistent compound concentration due to degradation.1. Quantify the compound concentration in the assay medium at the beginning and end of the experiment.2. Minimize the incubation time if the compound is found to be unstable.

Experimental Protocols

To formally assess the stability of "this compound," a forced degradation study is recommended.[4][5][6] This involves subjecting the compound to various stress conditions to identify potential degradation products and pathways.

Protocol: Forced Degradation Study

1. Objective: To evaluate the intrinsic stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

2. Materials:

  • This compound

  • HPLC grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Photostability chamber

  • Oven

3. Methodology:

a. Hydrolytic Degradation:

  • Prepare solutions of the compound (e.g., 1 mg/mL) in:

    • 0.1 N HCl (acidic)

    • 0.1 N NaOH (basic)

    • Purified water (neutral)

  • Store the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

b. Oxidative Degradation:

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).

  • Add a solution of H₂O₂ (e.g., 3%) to the compound solution.

  • Store the solution at room temperature for a defined period (e.g., 24 hours).

  • At specified time points, withdraw aliquots and dilute for HPLC analysis.

c. Photolytic Degradation:

  • Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Simultaneously, keep a control sample in the dark.

  • After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

d. Thermal Degradation:

  • Expose a solid sample of the compound to elevated temperatures (e.g., 80°C) in an oven for a defined period (e.g., 48 hours).

  • After the exposure period, allow the sample to cool to room temperature and prepare a solution for HPLC analysis.

4. Data Analysis:

  • Use a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Calculate the percentage of degradation for each stress condition.

  • Characterize any significant degradation products using techniques such as LC-MS and NMR.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis Compound This compound Hydrolysis Acidic, Basic, Neutral (e.g., 0.1N HCl, 0.1N NaOH, H2O) Compound->Hydrolysis Expose to Oxidation Oxidative Stress (e.g., 3% H2O2) Compound->Oxidation Expose to Photolysis Light Exposure (ICH Q1B) Compound->Photolysis Expose to Thermal Thermal Stress (e.g., 80°C) Compound->Thermal Expose to HPLC Stability-Indicating HPLC Hydrolysis->HPLC Analyze Oxidation->HPLC Analyze Photolysis->HPLC Analyze Thermal->HPLC Analyze Characterization Degradant Characterization (LC-MS, NMR) HPLC->Characterization Identify Degradants

Caption: Workflow for a forced degradation study.

Logical_Troubleshooting Start Inconsistent Experimental Results CheckPurity Verify Purity of Starting Material Start->CheckPurity PurityOK Purity Confirmed CheckPurity->PurityOK Purity OK? CheckHandling Review Handling and Storage Procedures HandlingOK Handling is Correct CheckHandling->HandlingOK Handling OK? CheckConditions Evaluate Experimental Conditions (Solvent, Temp, pH, Light) ConditionsOK Conditions are Appropriate CheckConditions->ConditionsOK Conditions OK? PurityOK->CheckHandling Yes ImpurityIssue Address Impurity Issue PurityOK->ImpurityIssue No HandlingOK->CheckConditions Yes HandlingIssue Correct Handling/Storage HandlingOK->HandlingIssue No StabilityStudy Conduct Forced Degradation Study ConditionsOK->StabilityStudy No

References

Technical Support Center: Analysis of Halogenated Tetrazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical challenges of halogenated tetrazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges associated with halogenated tetrazole compounds?

A1: Halogenated tetrazole compounds present a unique set of analytical challenges due to the combined properties of the tetrazole ring and the halogen substituent(s). Key challenges include:

  • Chromatographic Co-elution: The high polarity of the tetrazole ring can lead to poor retention on traditional reversed-phase HPLC columns, while the halogen can increase lipophilicity, making separation of structurally similar analogs difficult.

  • Mass Spectrometric Complexity: The isotopic patterns of chlorine and bromine can complicate mass spectra interpretation, especially in molecules with multiple halogen atoms. Fragmentation can be complex, with potential for halogen loss or rearrangement.[1][2][3][4][5]

  • NMR Spectral Interpretation: The electronegativity of halogens can influence the chemical shifts of nearby protons and carbons, requiring careful spectral analysis. Quadrupolar broadening can be an issue with chlorine and bromine isotopes.

  • Sample Stability: Some halogenated tetrazoles may be susceptible to degradation under certain analytical conditions, such as high temperatures in GC or extreme pH in HPLC mobile phases.

  • Quantitation Challenges: The presence of halogen isotopes can affect the accuracy of quantification if not properly accounted for, especially in trace analysis.

Q2: How does the type of halogen (F, Cl, Br, I) affect the analytical strategy?

A2: The nature of the halogen significantly impacts the analytical approach:

  • Fluorine: Generally, fluorine does not have naturally occurring isotopes, simplifying mass spectra. However, its high electronegativity can strongly influence chromatographic retention and NMR chemical shifts.

  • Chlorine and Bromine: Both have characteristic isotopic patterns (35Cl/37Cl and 79Br/81Br) that are invaluable for identification in mass spectrometry but can complicate spectral interpretation and quantification.[1][3] These isotopic signatures can be used to selectively detect halogenated compounds in complex mixtures.[6][7]

  • Iodine: Iodine is monoisotopic, but the C-I bond can be weaker, potentially leading to instability during analysis, especially in GC or MS.

Q3: What are the recommended starting conditions for HPLC analysis of halogenated tetrazoles?

A3: For reversed-phase HPLC, a good starting point would be a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[8][9] Due to the potential for interaction of the tetrazole's nitrogen atoms with silanol groups on the silica support, using a column with end-capping or a phenyl-hexyl column could be beneficial. Adjusting the pH of the mobile phase can help to control the ionization state of the tetrazole ring and improve peak shape. A stability-indicating method should be developed to ensure that the method can separate the parent compound from any potential degradants.[10][11][12][13]

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) - Secondary interactions between the tetrazole ring and residual silanols on the column. - Inappropriate mobile phase pH.- Use an end-capped C18 column or a different stationary phase (e.g., phenyl-hexyl). - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH to suppress the ionization of the tetrazole ring (typically lower pH).
Poor Resolution Between Halogenated Analogs - Insufficient selectivity of the stationary phase. - Mobile phase composition not optimized.- Try a different stationary phase (e.g., PFP - pentafluorophenyl) which can offer different selectivity for halogenated compounds. - Optimize the organic modifier percentage and the buffer concentration. - Evaluate the effect of temperature on the separation.
Variable Retention Times - Inconsistent mobile phase preparation. - Column equilibration issues. - Pump or injector problems.- Ensure accurate and consistent mobile phase preparation. - Allow sufficient time for column equilibration between runs, especially with gradient elution.[14] - Check the HPLC system for leaks, and ensure the pump is delivering a consistent flow rate.[14]
Ghost Peaks - Contamination in the mobile phase or from the sample matrix. - Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phases. - Implement a robust needle wash protocol in the autosampler. - Run blank injections to identify the source of contamination.
Mass Spectrometry (MS) Analysis
Problem Potential Cause Troubleshooting Steps
Complex Isotopic Patterns - Presence of multiple chlorine or bromine atoms.- Utilize isotope pattern calculators to predict the expected isotopic distribution for a given molecular formula. - Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and confirm elemental composition.
Unexpected Fragmentation (e.g., Halogen Loss) - In-source fragmentation or collision-induced dissociation (CID) conditions are too harsh. - The carbon-halogen bond is labile under the chosen ionization conditions.- Optimize the ionization source parameters (e.g., cone voltage) to minimize in-source fragmentation. - Adjust the collision energy in MS/MS experiments to control the degree of fragmentation. - Consider using a softer ionization technique if available.
Poor Ionization Efficiency - The compound may not be amenable to the chosen ionization technique (e.g., ESI, APCI). - The mobile phase is not compatible with the ionization source.- Experiment with both positive and negative ion modes. - Try different ionization sources (e.g., APCI may work better for less polar compounds). - Ensure the mobile phase contains appropriate additives (e.g., formic acid for positive ESI, ammonium hydroxide for negative ESI) to promote ionization.
Difficulty in Structural Elucidation from Fragments - Complex fragmentation pathways of the tetrazole ring and halogen loss.[4][5]- Perform MS/MS experiments to establish fragmentation pathways. - Compare experimental fragmentation patterns with those of known related structures or with in-silico fragmentation prediction software. - The tetrazole group may undergo elimination of HN3 in positive ion mode and N2 in negative ion mode.[5]

Data Presentation

Table 1: 13C and 1H NMR Chemical Shift Data for Chlorinated Benzimidazoles (Structurally similar to Halogenated Phenyltetrazoles)

Data extracted from literature for compounds dissolved in DMSO-d6.

CompoundPosition13C Chemical Shift (ppm)1H Chemical Shift (ppm)
2-(3-Chlorophenyl)-1H-benzimidazole C2150.20-
C3a/C7a-7.61-7.56 (m)
C4/C7-7.24 (s)
C5/C6--
Phenyl C-Cl134.24-
Phenyl CH132.68, 131.41, 130.01, 126.49, 125.488.24 (s), 8.16-8.15 (m)
NH-13.05 (s)
2-(4-Chlorophenyl)-1H-benzimidazole C2150.63-
C3a/C7a123.20, 122.297.65-7.63 (m)
C4/C7119.44, 111.887.23 (d)
C5/C6--
Phenyl C-Cl134.96-
Phenyl CH129.53, 128.618.20 (dd)
NH-13.00 (s)

Source: Adapted from literature data.[15]

Table 2: Common Mass Spectral Fragments of 5-Aryl-1H-Tetrazoles
Precursor IonFragmentation PathwayCharacteristic Fragment Ion(s)Notes
[M+H]+Neutral loss of HN3[M+H - 43]+Common fragmentation in positive ion mode.[5]
[M-H]-Neutral loss of N2[M-H - 28]-Common fragmentation in negative ion mode.[5]
Aryl-C-BrC-Br bond cleavage[M-Br]+Loss of the bromine radical.
Aryl-C-ClC-Cl bond cleavage[M-Cl]+Loss of the chlorine radical.

Experimental Protocols

Protocol 1: General HPLC Method Development for Halogenated Tetrazoles
  • Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). If peak tailing is observed, switch to an end-capped C18 or a Phenyl-Hexyl column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Begin with a gradient of 5% B to 95% B over 20 minutes to elute a wide range of compounds.

  • Detection: Use a UV detector at a wavelength where the analyte has maximum absorbance (e.g., 254 nm, or determine λmax by UV scan).

  • Optimization:

    • Adjust the gradient slope to improve the separation of closely eluting peaks.

    • If peak shape is poor, consider adjusting the pH of Mobile Phase A with a different buffer (e.g., phosphate buffer), ensuring it is compatible with your column and system.

    • Optimize the column temperature (e.g., 30-40 °C) to improve efficiency and resolution.

  • Method Validation: Once optimized, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[16][17][18]

Protocol 2: Sample Preparation for Trace Analysis of Halogenated Tetrazoles from a Complex Matrix
  • Extraction:

    • For solid samples, use a suitable extraction solvent (e.g., methanol, acetonitrile) and technique (e.g., sonication, Soxhlet extraction).

    • For liquid samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.

  • Solid-Phase Extraction (SPE):

    • Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18).

    • Conditioning: Condition the cartridge with methanol followed by water.

    • Loading: Load the sample extract onto the cartridge.

    • Washing: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.

    • Elution: Elute the halogenated tetrazole compound with a stronger solvent (e.g., acetonitrile or methanol).

  • Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial HPLC mobile phase.

  • Filtration: Filter the final sample through a 0.22 µm syringe filter before injection.

Mandatory Visualizations

hplc_troubleshooting_workflow start HPLC Analysis Issue peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No change_column Change to End-capped C18 or Phenyl-Hexyl Column peak_shape->change_column Yes retention Retention Time Drift? resolution->retention No change_stationary_phase Try Different Stationary Phase (e.g., PFP) resolution->change_stationary_phase Yes end Problem Solved retention->end No check_mobile_phase Check Mobile Phase Preparation & Degassing retention->check_mobile_phase Yes adjust_ph Adjust Mobile Phase pH change_column->adjust_ph add_modifier Add Mobile Phase Modifier (e.g., Triethylamine) adjust_ph->add_modifier add_modifier->end optimize_gradient Optimize Gradient Program change_stationary_phase->optimize_gradient optimize_temp Optimize Column Temperature optimize_gradient->optimize_temp optimize_temp->end check_equilibration Ensure Adequate Column Equilibration check_mobile_phase->check_equilibration check_system Inspect HPLC System for Leaks & Check Pump Performance check_equilibration->check_system check_system->end

Caption: Troubleshooting workflow for common HPLC issues.

ms_fragmentation_logic start MS Data Interpretation isotope_pattern Observe Isotopic Pattern? start->isotope_pattern confirm_halogen Confirm Halogen Presence (Cl or Br) isotope_pattern->confirm_halogen Yes no_halogen No Halogen Signature isotope_pattern->no_halogen No fragmentation_analysis Analyze Fragmentation confirm_halogen->fragmentation_analysis no_halogen->fragmentation_analysis hn3_loss Loss of 43 Da? fragmentation_analysis->hn3_loss n2_loss Loss of 28 Da? hn3_loss->n2_loss No positive_mode Positive Ion Mode: [M+H]+ -> [M+H-HN3]+ hn3_loss->positive_mode Yes halogen_loss Loss of Halogen? n2_loss->halogen_loss No negative_mode Negative Ion Mode: [M-H]- -> [M-H-N2]- n2_loss->negative_mode Yes c_x_cleavage C-X Bond Cleavage halogen_loss->c_x_cleavage Yes structure_elucidation Propose Structure halogen_loss->structure_elucidation No positive_mode->n2_loss negative_mode->halogen_loss c_x_cleavage->structure_elucidation

Caption: Logical workflow for MS fragmentation analysis.

References

Technical Support Center: Catalyst Selection for Optimal Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding catalyst selection for the synthesis of 5-substituted 1H-tetrazoles, primarily via the [3+2] cycloaddition of nitriles and an azide source.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-substituted 1H-tetrazoles? A1: The most proficient and widely used method is the [3+2] cycloaddition of an azide source (commonly sodium azide, NaN₃) with an organic nitrile.[1][2] This reaction often requires a catalyst to overcome the high activation energy barrier.[2]

Q2: Why is a catalyst necessary for the azide-nitrile cycloaddition? A2: Catalysts are crucial for activating the nitrile group, making it more susceptible to nucleophilic attack by the azide.[3] Lewis acids, for example, coordinate to the nitrogen of the nitrile, increasing its electrophilicity and enhancing the reaction rate.[3][4] Without a catalyst, the reaction often requires harsh conditions, prolonged reaction times, or fails to proceed at all.[1][2]

Q3: What are the main categories of catalysts used for tetrazole synthesis? A3: Catalysts can be broadly categorized as:

  • Homogeneous Catalysts: These are soluble in the reaction medium. Examples include metal complexes like Cobalt(II) and Ruthenium(II) complexes, as well as Lewis acids like zinc salts (e.g., ZnBr₂, ZnCl₂).[1][2][3]

  • Heterogeneous Catalysts: These are in a different phase from the reaction mixture (typically solid catalysts in a liquid medium). They are often favored for their ease of separation and reusability.[5][6] Examples include silica-supported sulfuric acid, zeolites, and various metal nanoparticles immobilized on supports like magnetic Fe₃O₄.[6][7][8]

Q4: What are the advantages of using heterogeneous nanocatalysts? A4: Nanomaterial-based catalysts offer several benefits, including a high surface-area-to-volume ratio, which increases the number of active sites.[9] Many are magnetically separable, simplifying recovery and recycling, which aligns with green chemistry principles.[6][10] They also tend to exhibit high stability and activity.[6][11]

Q5: Can I perform the reaction without a metal-based catalyst? A5: Yes, metal-free and environmentally benign options are available. L-proline, an amino acid, has been successfully used as an organocatalyst.[3] Solid acid catalysts like silica-supported sodium hydrogen sulfate or silica sulfuric acid are also effective metal-free alternatives.[3][7]

Catalyst Selection and Troubleshooting Guide

This section addresses specific issues that may be encountered during tetrazole synthesis experiments.

Issue 1: Low or No Product Yield

  • Question: My reaction shows very low conversion of the starting nitrile, even after a long reaction time. What could be the problem?

  • Answer:

    • Catalyst Inactivity: The chosen catalyst may not be suitable for your specific substrate. Electron-withdrawing groups on the nitrile generally facilitate the reaction, while electron-donating groups can make it more sluggish. Consider switching to a more potent Lewis acid catalyst or a different class of catalyst entirely.

    • Solvent Choice: The reaction is highly sensitive to the solvent. Polar aprotic solvents like DMF and DMSO are generally most effective, significantly increasing product yields compared to solvents like methanol or toluene.[1][2]

    • Insufficient Temperature: The [3+2] cycloaddition often requires elevated temperatures, typically in the range of 100-120°C.[1][2][12] Ensure your reaction temperature is optimal for the specific catalyst and solvent system.

    • Catalyst Loading: Insufficient catalyst loading can lead to poor yields. While catalytic amounts are used, reducing the loading too much (e.g., below 0.5 mol%) can drastically lower the yield.[1] Conversely, excessively high loading may not provide a significant benefit and increases cost.[7]

    • Moisture: The presence of excessive moisture can be detrimental, especially when using water-sensitive Lewis acids.[12] Ensure you are using dry solvents and reagents.

Issue 2: Difficulty in Product/Catalyst Separation

  • Question: My reaction worked, but I am struggling to separate my tetrazole product from the homogeneous catalyst. What can I do?

  • Answer:

    • Switch to a Heterogeneous System: This is the most direct solution. Heterogeneous catalysts, especially magnetic nanocatalysts, can be easily removed by simple filtration or with an external magnet, simplifying the workup procedure significantly.[6][10][13]

    • Acid-Base Workup: For acidic tetrazoles, a common workup involves treating the reaction mixture with dilute acid (e.g., 1N HCl), followed by extraction.[2] This can help separate the product from certain metal salt catalysts.

    • Chromatography: While effective, purification by column chromatography can be time-consuming.[12] Optimizing the reaction to use a recyclable, heterogeneous catalyst is often a more efficient long-term strategy.

Issue 3: Use of Hazardous Reagents

  • Question: I want to avoid using highly toxic and explosive reagents like hydrazoic acid (HN₃). What are the safer alternatives?

  • Answer:

    • Sodium Azide (NaN₃): The vast majority of modern protocols use sodium azide in combination with a catalyst.[3][4][7] This in-situ approach avoids the need to handle volatile and explosive hydrazoic acid directly.

    • Safety Precautions with NaN₃: While safer than HN₃, sodium azide is still toxic. Care must be taken to avoid contact with acids, which will generate HN₃.[8] Also, avoid contact with heavy metals, as this can form explosive heavy metal azides.[8] Always consult safety data sheets and perform a thorough risk assessment.

Data Presentation: Catalyst Performance Comparison

The following tables summarize quantitative data for the synthesis of 5-phenyltetrazole from benzonitrile and sodium azide using different catalytic systems.

Table 1: Comparison of Homogeneous Catalysts

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Cobalt(II) Complex[1]1.0DMSO1101299[1][2]
Cobalt(II) Complex[1]0.5DMSO1101278[1]
Zinc Bromide (ZnBr₂)StoichiometricWater1002491[3]
L-proline20DMSO120395[3]

Table 2: Comparison of Heterogeneous Catalysts

CatalystCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Reference
Silica Sulfuric Acid100 mol%DMFReflux595[7]
Fe₃O₄@L-lysine-Pd(0)0.30 mol%Water100698[6]
Sb₂O₃10 mol%DMF130892[4]
Natrolite Zeolite0.1 gSolvent-free1000.596[8]

Visualizations

Logical Workflow for Catalyst Selection

Catalyst_Selection cluster_start Starting Considerations cluster_criteria Key Experimental Criteria cluster_pathways Catalyst Pathways cluster_recommendations Recommended Catalyst Classes Start Need to Synthesize a 5-Substituted 1H-Tetrazole Criteria Evaluate Key Synthesis Criteria: - Green Chemistry Goals? - Substrate Sensitivity? - Scalability? Start->Criteria P1 Priority: Easy Separation & Reusability Criteria->P1  Green Chemistry / Scalability P2 Priority: Mild Conditions / Sensitive Substrate Criteria->P2 Substrate Sensitivity   P3 Priority: High Throughput / Cost-Effectiveness Criteria->P3 Standard Bench Scale   R1 Heterogeneous Catalysts: - Magnetic Nanoparticles - Supported Acids (e.g., Silica Sulfuric Acid) - Zeolites P1->R1 R2 Organocatalysts (e.g., L-proline) or Mild Lewis Acids (e.g., some Zn salts) P2->R2 R3 Homogeneous Catalysts: - Efficient Metal Complexes (Co, Ru) - Simple Lewis Acids (ZnBr2) P3->R3

A decision tree for selecting a catalyst class based on experimental priorities.

General Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A 1. Add Nitrile, Solvent, and Catalyst to Reaction Flask B 2. Add Sodium Azide (NaN3) A->B C 3. Heat Mixture to Target Temperature (e.g., 110°C) B->C D 4. Monitor Progress via TLC C->D D->C Reaction Incomplete E 5. Cool to Room Temperature D->E Reaction Complete F 6. Catalyst Removal (e.g., Filtration for Heterogeneous) E->F G 7. Acidify with Dilute HCl F->G H 8. Extract with Organic Solvent G->H I 9. Purify Product (e.g., Recrystallization) H->I

A generalized workflow for the catalyzed synthesis of 5-substituted 1H-tetrazoles.

Experimental Protocols

General Procedure for Cobalt-Catalyzed Synthesis of 5-Substituted-1H-tetrazoles

This protocol is adapted from the method described for a homogeneous Cobalt(II) complex catalyst.[2]

Materials:

  • Substituted Nitrile (1.0 mmol)

  • Sodium Azide (NaN₃) (1.2 mmol)

  • Cobalt(II) complex catalyst (1.0 mol %)

  • Dimethyl sulfoxide (DMSO) (6 mL)

  • 1N Hydrochloric Acid (HCl)

  • Ethyl Acetate (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (25 mL) with reflux condenser and magnetic stir bar

Procedure:

  • Reaction Setup: To the 25 mL round-bottom flask, add the Cobalt(II) catalyst (1.0 mol %), the desired nitrile (1.0 mmol), and DMSO (6 mL).

  • Addition of Azide: Carefully add sodium azide (1.2 mmol) to the mixture.

  • Reaction: Place the flask in a preheated oil bath at 110°C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.

  • Cooling: Once the reaction is complete (as indicated by the consumption of the starting nitrile), remove the flask from the oil bath and allow it to cool to room temperature.

  • Workup - Acidification: Carefully quench the reaction by adding 1N HCl (10 mL) to the reaction mixture.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 5-substituted-1H-tetrazole.

Disclaimer: The information provided is for guidance purposes for qualified research personnel. All experimental work should be conducted with appropriate safety precautions and after a thorough risk assessment.

References

Validation & Comparative

comparing the bioactivity of different phenyltetrazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of various phenyltetrazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information is compiled from recent studies to facilitate the evaluation of these compounds as potential therapeutic agents.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antimicrobial activities of selected phenyltetrazole derivatives.

Anticancer Activity of Phenyltetrazole Derivatives

The anticancer potential of phenyltetrazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments.

Derivative StructureCell LineIC50 (µM)Reference
1-Benzyloxy-5-phenyltetrazole derivative22Rv1 (Prostate Cancer)<0.05[1]
1-Benzyloxy-5-phenyltetrazole derivativePC3 (Prostate Cancer)>10[1]
1-(5-(4-chlorophenyl)isoxazol-3-yl)-5-phenyl-1H-tetrazoleLeukemiaNot specified (Significant activity)[2]
1-(5-(4-methoxyphenyl)isoxazol-3-yl)-5-phenyl-1H-tetrazoleLeukemiaNot specified (Significant activity)[2]
New (tetrazol-5-yl)methylindole derivativeHepG2 (Liver Carcinoma)4.2
Benzimidazole derivative (se-182)A549 (Lung Carcinoma)15.80[3]
Benzimidazole derivative (se-182)HepG2 (Liver Carcinoma)15.58[3]
Anti-inflammatory Activity of Phenyltetrazole Derivatives

The anti-inflammatory properties of phenyltetrazole derivatives are often assessed using the carrageenan-induced paw edema model in rats. This test measures the reduction in swelling (edema) after administration of the compound.

Derivative StructureDose (mg/kg)Inhibition of Edema (%)Time (hours)Reference
5-(6′-chloroindan-1′-yl)methyltetrazole (CIMT)50High (close to standard)3[4]
5-(6′-bromoindan-1′-yl)methyltetrazole (BIMT)50Moderate3[4]
5-(6′-chloroindan-1′-yl)tetrazole (CIT)100Moderate3[4]
5-(6′-bromoindan-1′-yl)tetrazole (BIT)100Moderate3[4]
1-{5-[2-(benzimidazol-2-yl-sulfanyl)ethyl]-2H-tetrazol-2yl}methanoneNot SpecifiedComparable to DiclofenacNot Specified[5]
1-{5-[5-methoxy-2-(benzimidazol-2-yl-sulfanyl)ethyl]-2H-tetrazol-2yl}methanoneNot SpecifiedComparable to DiclofenacNot Specified[5]
Antimicrobial Activity of Phenyltetrazole Derivatives

The antimicrobial efficacy of phenyltetrazole derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Derivative StructureMicroorganismMIC (µg/mL)Reference
5-substituted aryl 1H-tetrazole derivative 1Staphylococcus aureus125-250[6][7]
5-substituted aryl 1H-tetrazole derivative 1Escherichia coli125-250[6][7]
5-substituted aryl 1H-tetrazole derivative 2 (in combination with trimethoprim)Escherichia coli0.24-1.95[6][7]
5-substituted aryl 1H-tetrazole derivative 2 (in combination with trimethoprim)Staphylococcus aureus3.91-31.3[6][7]
Imide-tetrazole derivative 1Staphylococcus aureus (clinical)0.8[8]
Imide-tetrazole derivative 2Staphylococcus epidermidis (clinical)0.8[8]
Imide-tetrazole derivative 3Escherichia coli0.4-25.6[8]

Experimental Protocols

Detailed methodologies for the key bioassays cited in this guide are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium.[7] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for the desired period (e.g., 24-72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm.[10][11] The absorbance is directly proportional to the number of viable cells.

Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[12][13][14]

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 × 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of about 5 × 10^5 CFU/mL in the test wells.

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[12][14]

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[13]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[13]

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[2][6]

Procedure:

  • Animal Preparation: Use adult rats (e.g., Wistar or Sprague-Dawley) weighing 150-200g. Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds and a standard anti-inflammatory drug (e.g., Indomethacin) orally or intraperitoneally, typically 30-60 minutes before inducing inflammation.[15] A control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[6][15]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Mechanisms of Action

The bioactivity of phenyltetrazole derivatives is attributed to their interaction with various cellular signaling pathways. The diagrams below illustrate some of the proposed mechanisms.

anticancer_pathway cluster_cell Cancer Cell Phenyltetrazole Phenyltetrazole AR Androgen Receptor Phenyltetrazole->AR inhibition ABCG2 ABCG2 Transporter Phenyltetrazole->ABCG2 inhibition Proliferation Proliferation AR->Proliferation promotes Drug_Efflux Drug Efflux ABCG2->Drug_Efflux mediates anti_inflammatory_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) MAPK MAPK Pathway Inflammatory_Stimulus->MAPK NF_kB NF-κB Pathway Inflammatory_Stimulus->NF_kB Phenyltetrazole Phenyltetrazole Phenyltetrazole->MAPK inhibits Phenyltetrazole->NF_kB inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Pro_inflammatory_Cytokines NF_kB->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation antimicrobial_workflow cluster_bacterium Bacterial Cell Phenyltetrazole Phenyltetrazole Cell_Wall_Synthesis Cell Wall Synthesis (Lipid II) Phenyltetrazole->Cell_Wall_Synthesis inhibits DNA_Replication DNA Replication (Gyrase/Topoisomerase) Phenyltetrazole->DNA_Replication inhibits Bacterial_Growth Bacterial_Growth Cell_Wall_Synthesis->Bacterial_Growth DNA_Replication->Bacterial_Growth

References

Validation of a Lead Compound: A Comparative Guide for "5-bromo-1-(2-methoxyphenyl)-1H-tetrazole" and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for the validation of a potential lead compound by comparing its performance with structural analogs and providing the necessary experimental context.

Data Presentation: Comparative Cytotoxicity Analysis

The following table summarizes the cytotoxic activity (IC50 values) of a series of synthesized sulphonamide analogs against various human cancer cell lines. This data is crucial for identifying the most potent compounds and understanding structure-activity relationships (SAR).

CompoundHeLa (μM)HT-29 (μM)MCF7 (μM)
Analog 1 >10>10>10
Analog 2 5.24.11.8
Analog 3 2.51.90.9
4-Bromo Analog 4 0.8 0.6 0.3
4-Bromo Analog 5 0.5 0.4 0.2
Doxorubicin (Control) 0.020.050.08

Data is hypothetical and for illustrative purposes, based on trends observed in the reference study on sulphonamides.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HeLa, HT-29, MCF7)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The test compounds are serially diluted in culture medium and added to the wells. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by plotting the percentage of viability against the compound concentration.

Visualizations: Workflows and Pathways

Diagrams are powerful tools for visualizing complex processes and relationships.

experimental_workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Viability Measurement cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Add Serial Dilutions of Compounds incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability & IC50 read->analyze

Caption: Experimental workflow for the MTT-based cell viability assay.

signaling_pathway cluster_cell Cancer Cell lead_compound Lead Compound (e.g., Bromo-methoxyphenyl analog) tubulin Tubulin lead_compound->tubulin Inhibition microtubules Microtubule Polymerization tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest Disruption leads to apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Proposed mechanism of action for tubulin-targeting anticancer agents.

Cross-Reactivity Profile of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for cross-reactivity studies on "5-bromo-1-(2-methoxyphenyl)-1H-tetrazole" has revealed a notable absence of publicly available experimental data. While the tetrazole chemical motif is prevalent in a wide array of pharmacologically active compounds, specific data on the binding profile and off-target effects of this particular molecule are not documented in the scientific literature. This guide, therefore, provides a comparative overview based on the known general properties of tetrazole derivatives and outlines the methodologies typically employed in such cross-reactivity studies.

Tetrazole-containing molecules are recognized for their diverse biological activities, including but not limited to, anticancer, antihypertensive, and antimicrobial effects.[1] The tetrazole ring is often employed as a bioisostere for the carboxylic acid group, a strategy used in drug design to enhance metabolic stability and improve pharmacokinetic properties.[2][3] This bioisosteric relationship, however, also suggests that tetrazole-containing compounds could potentially interact with biological targets that recognize carboxylates.

Potential Cross-Reactivity and Pharmacological Profile

Given the structural features of "this compound," a hypothetical cross-reactivity profile can be inferred based on the broader class of 1-aryl-1H-tetrazole derivatives. These compounds have been investigated for a range of activities, and their interaction with various biological targets is plausible.

Key Considerations for Cross-Reactivity:

  • Bioisosterism with Carboxylic Acids: The tetrazole moiety's ability to mimic a carboxylic acid suggests potential interactions with receptors, enzymes, and ion channels that have binding pockets accommodating an acidic group.

  • Aromatic and Halogen Substituents: The presence of the methoxyphenyl and bromo substituents will significantly influence the molecule's electronic and steric properties, thereby affecting its binding affinity and selectivity for various targets.

  • General Pharmacological Activities of Tetrazoles: The broader class of tetrazole derivatives has been associated with a wide range of biological effects, indicating a potential for interactions with multiple signaling pathways.

Without specific experimental data, any comparison to alternative compounds would be speculative. A thorough cross-reactivity study would typically involve screening the compound against a panel of known biological targets.

Tabular Summary of Hypothetical Cross-Reactivity Data

The following table illustrates how quantitative data from cross-reactivity assays would be presented. Note: The data below is for illustrative purposes only and does not represent actual experimental results for "this compound."

Target ClassSpecific TargetAssay Type"this compound" (IC50/Ki in µM)Alternative Compound 1 (IC50/Ki in µM)Alternative Compound 2 (IC50/Ki in µM)
GPCRs Adrenergic Receptor α1Radioligand Binding> 102.5> 10
Angiotensin II Type 1Functional Assay0.050.025.8
Enzymes Cyclooxygenase-2 (COX-2)Enzyme Inhibition> 100.1> 10
Carbonic Anhydrase IIEnzyme Inhibition8.2> 10> 10
Ion Channels hERG Potassium ChannelElectrophysiology> 2015.5> 20

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. Below are representative protocols for key experiments.

1. Radioligand Binding Assay for GPCRs:

  • Objective: To determine the binding affinity of the test compound to a specific G-protein coupled receptor.

  • Method:

    • Cell membranes expressing the target receptor are prepared.

    • A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes.

    • Increasing concentrations of the test compound ("this compound") are added to compete with the radioligand for binding.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

2. Enzyme Inhibition Assay:

  • Objective: To assess the ability of the test compound to inhibit the activity of a specific enzyme.

  • Method:

    • The purified enzyme is incubated with its specific substrate in a suitable buffer.

    • The rate of product formation is measured over time (e.g., by spectrophotometry or fluorescence).

    • The assay is repeated in the presence of increasing concentrations of the test compound.

    • The concentration of the test compound that reduces the enzyme activity by 50% (IC50) is determined by plotting the enzyme activity against the compound concentration.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Cross-Reactivity Screening

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Secondary Screening (for active compounds) cluster_4 Profile Generation Compound Test Compound (this compound) BindingAssay Radioligand Binding Assays (GPCR Panel) Compound->BindingAssay EnzymeAssay Enzyme Inhibition Assays (Kinase, Protease Panels) Compound->EnzymeAssay IonChannelAssay Ion Channel Assays (hERG, Nav1.5) Compound->IonChannelAssay Alternatives Alternative Compounds Alternatives->BindingAssay Alternatives->EnzymeAssay Alternatives->IonChannelAssay IC50 IC50 / Ki Determination BindingAssay->IC50 EnzymeAssay->IC50 IonChannelAssay->IC50 FunctionalAssay Cell-based Functional Assays IC50->FunctionalAssay DoseResponse Dose-Response Curves FunctionalAssay->DoseResponse Comparison Comparative Cross-Reactivity Profile DoseResponse->Comparison

Caption: General workflow for in vitro cross-reactivity profiling.

Hypothetical Signaling Pathway Interaction

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Pharmacological Intervention Ligand Angiotensin II AT1R AT1 Receptor Ligand->AT1R Gq Gq Protein AT1R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Tetrazole Tetrazole Compound (e.g., Losartan) Tetrazole->AT1R Antagonist

Caption: Angiotensin II receptor signaling and potential antagonism.

References

Halogenated Tetrazoles: A Comparative Analysis in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrazole moiety is a significant pharmacophore in medicinal chemistry, often utilized as a bioisostere for carboxylic acids. The introduction of halogens to the tetrazole scaffold can profoundly influence the compound's physicochemical properties and, consequently, its biological activity. This guide provides a comparative analysis of halogenated tetrazoles based on available experimental data from various biological assays, offering insights into their potential as therapeutic agents.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activities of various halogenated tetrazole derivatives as reported in the scientific literature. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Anticancer Activity

The cytotoxicity of halogenated tetrazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assays.

Compound ID/DescriptionHalogenCancer Cell LineIC50 (µM)Reference
3-chlorophenyl tetrazoleClL. braziliensis (promastigotes)15[1]
3,4-dichlorophenyl tetrazoleClL. braziliensis (promastigotes)26[1]
1-[5-(4-chloro phenyl) isoxazol-3-yl]-5-phenyl-1H-tetrazoleClOvarian Cancer (SK-OV-3)Growth % of 34.94 at 10⁻⁵ M[2]
1-[5-(4-bromo phenyl) isoxazol-3-yl]-5-phenyl-1H-tetrazoleBrNot specified-[2]
F-ortho tetrazoleFPAD1 inhibitork_inact/K_I = 82,000 M⁻¹min⁻¹[3]
Cl-ortho tetrazoleClPAD1 inhibitork_inact/K_I = 159,000 M⁻¹min⁻¹[3]

Note: A lower IC50 value indicates higher potency. The data for the isoxazole-tetrazole derivatives is presented as a percentage of growth inhibition at a specific concentration.

Antimicrobial Activity

Halogenated tetrazoles have also been investigated for their activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.

Compound ID/DescriptionHalogenMicroorganismMIC (µg/mL)Reference
Tedizolid (Tetrazole-oxazolidinone hybrid)FVarious bacteriaMarketed antibacterial drug[4]
Bromo-benzothiazolo pyrazolinesBrVarious pathogenic bacteriaNot specified

Note: A lower MIC value indicates greater antimicrobial activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key biological assays cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are insoluble in aqueous solutions.[5][7] These crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[7]

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (halogenated tetrazoles) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 500 and 600 nm (commonly 570 nm).[6]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Agar Well Diffusion Assay for Antimicrobial Screening

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[9][10][11][12]

Principle: An antimicrobial agent placed in a well on an agar plate previously inoculated with a test microorganism diffuses into the agar. If the agent is effective in inhibiting microbial growth, a clear zone of inhibition will be observed around the well. The diameter of this zone is proportional to the antimicrobial activity of the substance.

Procedure:

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth.

  • Agar Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension using a sterile swab.[10]

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar plate using a sterile cork borer.[12]

  • Compound Application: A defined volume of the test compound solution (halogenated tetrazole dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.[9]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[9]

  • Zone of Inhibition Measurement: After incubation, the diameter of the zone of inhibition around each well is measured in millimeters.

  • Controls: A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the test compound) are included in the assay to validate the results.[9]

Mandatory Visualization

Apoptosis Induction Pathway by Anticancer Tetrazoles

Many anticancer agents, including tetrazole derivatives, exert their cytotoxic effects by inducing apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) Ligand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 cleavage Bcl2Family Bcl-2 Family Proteins (Bax, Bak, Bcl-2) Caspase8->Bcl2Family (via Bid cleavage) Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Stress Cellular Stress (DNA damage, etc.) Stress->Bcl2Family Mitochondrion Mitochondrion Bcl2Family->Mitochondrion regulates CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 recruits Caspase9 Caspase-9 Procaspase9->Caspase9 cleavage Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 cleavage Substrates Cellular Substrates Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways.

Experimental Workflow for In Vitro Anticancer Drug Screening

The process of screening potential anticancer compounds involves a series of well-defined steps, from initial cell culture to the final data analysis. The following diagram illustrates a typical workflow for an MTT-based cytotoxicity assay.

experimental_workflow start Start cell_culture Cell Culture (in 96-well plates) start->cell_culture compound_treatment Compound Treatment (Halogenated Tetrazoles) cell_culture->compound_treatment incubation Incubation (e.g., 48 hours) compound_treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_incubation Incubation (2-4 hours) mtt_addition->formazan_incubation solubilization Formazan Solubilization (DMSO) formazan_incubation->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading data_analysis Data Analysis (IC50 determination) absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for MTT-based cytotoxicity assay.

References

A Comparative Guide to the Structure-Activity Relationship of 1,5-Diaryl Tetrazole Analogs as Potent Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 1,5-diaryl tetrazole analogs, which are structurally related to 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole and exhibit significant potential as anticancer agents. The data presented herein is primarily derived from studies on a series of 1,5-disubstituted tetrazoles designed as rigid analogs of Combretastatin A-4, a potent natural product that inhibits tubulin polymerization.[1][2] This guide will delve into their biological performance, supported by experimental data, and provide detailed methodologies for the key assays employed in their evaluation.

Introduction

The 1,5-disubstituted tetrazole scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents. These compounds can act as bioisosteres of other heterocyclic systems and have been investigated for their ability to mimic the cis-stilbene configuration of Combretastatin A-4, a crucial feature for its potent cytotoxic activity.[1] By inhibiting tubulin polymerization, these agents disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. This guide focuses on a series of 1,5-diaryl tetrazoles and elucidates the key structural features that govern their antiproliferative activity.

Quantitative Data Summary

The antiproliferative activity of two series of 1,5-diaryl tetrazole analogs (Series 4 and Series 5) was evaluated against a panel of human cancer cell lines. The IC50 values, representing the concentration required to inhibit cell growth by 50%, are summarized in the tables below.[1][3]

Table 1: Antiproliferative Activity (IC50, nM) of 1-(3',4',5'-Trimethoxyphenyl)-5-aryl-1H-tetrazoles (Series 4)

CompoundArHL-60 (Leukemia)HT-29 (Colon)A-549 (Lung)IGROV (Ovarian)P388 (Leukemia)DU-145 (Prostate)
4f 4-Methoxyphenyl15.6 ± 1.825.3 ± 2.930.1 ± 3.545.2 ± 5.118.9 ± 2.233.7 ± 4.0
4l 4-Ethoxyphenyl1.3 ± 0.28.1 ± 0.97.4 ± 0.86.9 ± 0.72.5 ± 0.35.8 ± 0.6
Combretastatin A-4 -1.5 ± 0.2>1000>1000>10002.1 ± 0.3>1000

Table 2: Antiproliferative Activity (IC50, nM) of 1-Aryl-5-(3',4',5'-trimethoxyphenyl)-1H-tetrazoles (Series 5)

CompoundArHL-60 (Leukemia)HT-29 (Colon)A-549 (Lung)IGROV (Ovarian)P388 (Leukemia)DU-145 (Prostate)
5a 4-Methoxyphenyl89.4 ± 9.7120.5 ± 13.2153.2 ± 16.8180.4 ± 19.5102.1 ± 11.1145.6 ± 15.9
5b 4-Ethoxyphenyl0.3 ± 0.047.4 ± 0.86.8 ± 0.75.5 ± 0.61.9 ± 0.24.9 ± 0.5
Combretastatin A-4 -1.5 ± 0.2>1000>1000>10002.1 ± 0.3>1000

Data are expressed as the mean ± SE from at least three independent experiments.[3]

Structure-Activity Relationship (SAR) Analysis

From the data presented, several key SAR insights can be drawn:

  • Effect of Aryl Substituent at C5: A comparison of compounds in Series 4 reveals that the nature of the aryl group at the C5 position of the tetrazole ring significantly influences antiproliferative activity. The presence of a 4-ethoxyphenyl group (4l ) resulted in substantially higher potency across all cell lines compared to the 4-methoxyphenyl analog (4f ).[1][3]

  • Effect of Aryl Substituent at N1: Similarly, in Series 5, the substituent on the N1-aryl ring plays a critical role. The 4-ethoxyphenyl derivative (5b ) was significantly more potent than the corresponding 4-methoxyphenyl analog (5a ).[1][3]

  • Positional Isomerism: A comparison between the isomeric pairs 4f /5a and 4l /5b highlights the importance of the substitution pattern on the tetrazole ring. While there was a dramatic difference in activity between the 4-methoxyphenyl isomers (4f vs. 5a ), the 4-ethoxyphenyl isomers (4l and 5b ) exhibited comparable high potency.[1][3] This suggests that the 4-ethoxyphenyl group is a highly favorable substituent at either the N1 or C5 position of the tetrazole ring for this class of compounds.

  • Superiority over Combretastatin A-4: Notably, the most active tetrazole analogs, 4l and 5b , demonstrated significantly broader and more potent activity against the tested cancer cell lines compared to Combretastatin A-4, particularly against solid tumor cell lines like HT-29, A-549, IGROV, and DU-145.[1][3]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for these 1,5-diaryl tetrazole analogs is the inhibition of tubulin polymerization, which is essential for microtubule formation and function.

Table 3: Inhibition of Tubulin Polymerization (IC50, µM)

CompoundIC50 (µM)
4f 2.5 ± 0.3
4l 1.1 ± 0.1
5a 3.8 ± 0.4
5b 2.1 ± 0.2
Combretastatin A-4 1.2 ± 0.1

IC50 values represent the concentration required to inhibit tubulin polymerization by 50%.

The results indicate that the most potent antiproliferative compounds, such as 4l , are also effective inhibitors of tubulin polymerization, with potencies comparable to Combretastatin A-4.[1] These compounds are proposed to bind to the colchicine site on β-tubulin, thereby preventing the formation of microtubules.

Experimental Protocols

The antiproliferative activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Plating: Human tumor cells were plated in 96-well microplates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (0.5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and the resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[4]

The effect of the compounds on tubulin polymerization was assessed using a fluorescence-based assay.

  • Reaction Mixture Preparation: A tubulin reaction mix is prepared containing purified tubulin (e.g., porcine brain tubulin), a fluorescence reporter, GTP, and a glycerol-containing buffer.[5][6]

  • Compound Incubation: The test compounds at various concentrations are pre-incubated in a 96-well plate at 37°C.

  • Initiation of Polymerization: The tubulin reaction mix is added to the wells to initiate polymerization.

  • Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time (e.g., for 60 minutes) using a fluorescence plate reader with excitation and emission wavelengths typically around 355 nm and 460 nm, respectively.[5] The IC50 values are determined by analyzing the inhibition of polymerization at different compound concentrations.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Materials (e.g., Aryl anilines) step1 Synthesis of 1-Aryl-1H-tetrazole start->step1 step2 Regioselective Bromination (5-bromotetrazole intermediate) step1->step2 step3 Palladium-Catalyzed Cross-Coupling step2->step3 end 1,5-Diaryl Tetrazole Analogs step3->end assay1 Antiproliferative Assay (MTT) end->assay1 assay2 Tubulin Polymerization Inhibition Assay end->assay2 sar Structure-Activity Relationship (SAR) assay1->sar IC50 Values mechanism Mechanism of Action assay2->mechanism IC50 Values conclusion Identification of Lead Compounds sar->conclusion mechanism->conclusion

Figure 1. A generalized workflow for the synthesis and biological evaluation of 1,5-diaryl tetrazole analogs.

signaling_pathway cluster_cell Cancer Cell compound 1,5-Diaryl Tetrazole Analog tubulin αβ-Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubules Microtubules tubulin->microtubules mitosis Mitosis microtubules->mitosis Mitotic Spindle Formation apoptosis Apoptosis mitosis->apoptosis G2/M Arrest Leads to

Figure 2. Proposed mechanism of action for 1,5-diaryl tetrazole analogs as tubulin polymerization inhibitors.

References

in vivo efficacy of "5-bromo-1-(2-methoxyphenyl)-1H-tetrazole" derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the in vivo performance of various tetrazole-based compounds across different therapeutic areas. This document provides a comparative analysis of their efficacy, supported by experimental data and detailed methodologies.

The tetrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide spectrum of pharmacological activities.[1][2][3][4] This guide synthesizes preclinical in vivo data for several classes of tetrazole derivatives, offering a comparative perspective on their potential as therapeutic agents. The focus is on their anti-inflammatory, anti-diabetic, and anti-arrhythmic properties, areas where these compounds have shown significant promise.

Anti-Inflammatory Activity

A notable area of investigation for tetrazole derivatives is their anti-inflammatory potential, often linked to the inhibition of cyclooxygenase (COX) enzymes.

Comparative Efficacy of Tetrazole Derivatives in Inflammation Models
Compound ClassAnimal ModelKey Efficacy ParameterResultsReference Compound
Tetrazole-bearing N-glycosidesCarrageenan-induced rat paw edemaPaw edema inhibitionPotent anti-inflammatory activityDiclofenac sodium[5]
Pyrazole-substituted tetrazolesCarrageenan-induced rat paw edemaEdema inhibition (51-96%)Comparable or higher activityCelecoxib[6]
3-(1-substituted phenyl -1H – tetrazole -5-yl) pyridine derivativesCarrageenan-induced paw edema22–70% protection against edema-Diclofenac sodium[7]
Novel tetrazole and cyanamide derivativesCarrageenan-induced rat paw edemaPotent analgesic and anti-inflammatory activitiesSurpassed effectivenessCelecoxib[6]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This widely used model assesses the acute anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats (or other suitable strain) are used.

  • Induction of Inflammation: A subcutaneous injection of a 1% carrageenan solution is administered into the sub-plantar region of the rat's hind paw.

  • Test Compound Administration: The tetrazole derivatives and a reference drug (e.g., Diclofenac sodium or Celecoxib) are typically administered orally or intraperitoneally at a specified dose, usually one hour before carrageenan injection.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group that received only the vehicle.

G cluster_0 Experimental Workflow A Animal Acclimatization B Compound Administration (Test & Reference) A->B C Carrageenan Injection (Paw Pad) B->C D Paw Volume Measurement (Plethysmometer) C->D E Data Analysis (% Inhibition) D->E

Caption: Workflow for the carrageenan-induced paw edema model.

Antidiabetic Activity

Certain tetrazole derivatives have been investigated for their potential to lower blood glucose and lipid levels, showing promise as treatments for type 2 diabetes.

Comparative Efficacy of Tetrazole Derivatives in Diabetes Models
Compound ClassAnimal ModelKey Efficacy ParameterResultsReference Compound
5-(4-alkoxyphenyl-alkyl)-1H-tetrazole derivativesKKAy mice and Wistar fatty ratsGlucose lowering activity (ED25)Compound 105 was 72 times more activePioglitazone hydrochloride[5]
Tetrazole-bearing N-glycosidesMice Oral Glucose Tolerance Test (OGTT)Inhibition of blood glucose levelsCompounds 103 (73.9%) and 104 (77.0%) were more potentDapagliflozin (68.3%)[5]
5-(4-alkoxyphenylalkyl)-1H-tetrazoles with an oxazole groupKKAy mice and Wistar fatty ratsPotent glucose and lipid lowering activitiesStrong glucose lowering (ED25 = 0.0873 mg·kg−1·d−1) and lipid lowering effects (ED25 = 0.0277 mg·kg−1·d−1)Not specified[8]
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a standard procedure to assess the effect of a compound on glucose metabolism.

  • Animal Model: Mice are fasted overnight.

  • Compound Administration: The test tetrazole derivative or a reference drug (e.g., Dapagliflozin) is administered orally.

  • Glucose Challenge: After a set period (e.g., 30 minutes), a glucose solution is administered orally to the mice.

  • Blood Sampling: Blood samples are collected from the tail vein at different time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Glucose Measurement: Blood glucose levels are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose levels is calculated and compared between the treated and control groups.

G cluster_1 Oral Glucose Tolerance Test Workflow A Overnight Fasting B Compound Administration A->B C Oral Glucose Challenge B->C D Serial Blood Sampling C->D E Blood Glucose Measurement D->E F AUC Calculation & Comparison E->F

Caption: Workflow for the Oral Glucose Tolerance Test (OGTT).

Anti-arrhythmic Activity

A novel class of tetrazole derivatives has been identified as blockers of the Kv1.5 potassium channel, which is a promising target for the treatment of atrial fibrillation.

Comparative Efficacy of Tetrazole Derivatives as Kv1.5 Blockers
CompoundAnimal ModelKey Efficacy ParameterResults
2f and 2jSwineRight atrial Effective Refractory Period (ERP)Increased by about 40% without affecting ventricular ERP[9][10][11]
Compounds with a cyclopropyl ringSwineAtrial ERP prolongation and hemodynamic side effectsBetter profiles with fewer hemodynamic side effects[10]
Experimental Protocol: In Vivo Electrophysiology in Swine

This protocol is used to assess the effects of compounds on cardiac electrophysiology.

  • Animal Model: Miniature swine are anesthetized and instrumented for electrophysiological recordings.

  • Catheter Placement: Catheters with electrodes are placed in the right atrium and right ventricle to pace the heart and record intracardiac electrograms.

  • Baseline Measurements: Baseline electrophysiological parameters, including the atrial and ventricular effective refractory periods (ERP), are measured.

  • Compound Infusion: The test compound is infused intravenously at different doses.

  • Post-Infusion Measurements: Electrophysiological parameters are remeasured during and after the infusion of the compound.

  • Data Analysis: Changes in ERP and other parameters are analyzed to determine the compound's effect on cardiac electrophysiology.

G cluster_2 Signaling Pathway of Kv1.5 Blockers Tetrazole Tetrazole Derivative (e.g., 2f, 2j) Kv1_5 Kv1.5 Potassium Channel (in atrial myocytes) Tetrazole->Kv1_5 Blocks IKur IKur Current Kv1_5->IKur Mediates Repolarization Atrial Repolarization IKur->Repolarization Contributes to ERP Effective Refractory Period (ERP) Repolarization->ERP Determines AF Atrial Fibrillation ERP->AF Prolongation reduces susceptibility to

References

The Superior Metabolic Stability of Tetrazoles Compared to Carboxylic Acids: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for metabolically stable compounds is paramount. In this context, the strategic replacement of carboxylic acids with tetrazole bioisosteres has emerged as a powerful tool to enhance the pharmacokinetic profiles of drug candidates. This guide provides an objective comparison of the metabolic stability of these two functional groups, supported by experimental data and detailed methodologies.

The inherent reactivity of the carboxylic acid moiety often renders it susceptible to extensive metabolism, primarily through phase II conjugation reactions such as glucuronidation. This can lead to rapid clearance, reduced oral bioavailability, and the formation of potentially reactive metabolites. Tetrazoles, as bioisosteric replacements for carboxylic acids, have consistently demonstrated superior metabolic stability, offering a viable solution to these challenges.[1][2]

Enhanced In Vivo Metabolic Stability: A Case Study

A compelling example of the improved metabolic properties imparted by a tetrazole-related isostere is the case of telmisartan, an angiotensin II receptor blocker. While not a simple tetrazole, its tetrazolone congener demonstrated significantly enhanced in vivo metabolic stability in rats. The tetrazolone derivative exhibited lower clearance and a longer half-life compared to the carboxylic acid-containing parent drug, telmisartan.

CompoundStructureIC50 (nM)Kb (nM)Clearance (mL/min/kg)Half-life (h)
TelmisartanCarboxylic Acid5.70.4415.612.7
Tetrazolone CongenerTetrazolone1.70.149.814.5

Table 1: In vivo pharmacokinetic parameters of telmisartan (a carboxylic acid) and its tetrazolone isostere in rats. This data highlights the improved metabolic profile of the tetrazolone, with lower clearance and a longer half-life, indicating greater metabolic stability.

Metabolic Pathways: A Tale of Two Moieties

The fundamental difference in the metabolic fate of carboxylic acids and tetrazoles lies in their susceptibility to enzymatic degradation. Carboxylic acids are readily recognized by UDP-glucuronosyltransferases (UGTs), leading to the formation of acyl glucuronides. This conjugation significantly increases the polarity of the molecule, facilitating its excretion.

In contrast, the tetrazole ring is significantly more resistant to such metabolic transformations.[3] Its electronic structure and steric properties make it a poor substrate for many of the enzymes responsible for the metabolism of carboxylic acids, including those involved in β-oxidation and amino acid conjugation.[4]

dot

cluster_CA Carboxylic Acid Metabolism cluster_Tetrazole Tetrazole Metabolism CA Carboxylic Acid (Drug) UGT UDP-Glucuronosyltransferases (UGTs) CA->UGT Phase II Conjugation AcylGlucuronide Acyl Glucuronide (Metabolite) UGT->AcylGlucuronide Excretion_CA Rapid Excretion AcylGlucuronide->Excretion_CA Tetrazole Tetrazole (Drug) Resistant Resistant to Phase II Conjugation Tetrazole->Resistant SystemicCirculation Longer Systemic Circulation Resistant->SystemicCirculation

Caption: Metabolic fate of carboxylic acids versus tetrazoles.

A notable example of tetrazole metabolism is observed with losartan, an antihypertensive drug. Losartan itself is a tetrazole-containing compound that undergoes metabolism by cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4, to form an active carboxylic acid metabolite, E-3174.[5] This highlights that while the tetrazole ring itself is stable, metabolic transformations can occur elsewhere in the molecule.

dot

Losartan Losartan (Tetrazole-containing drug) CYP CYP2C9 / CYP3A4 Losartan->CYP Oxidation E3174 E-3174 (Active Carboxylic Acid Metabolite) CYP->E3174

Caption: Metabolic activation of losartan.

Experimental Protocols

To assess and compare the metabolic stability of carboxylic acids and their tetrazole bioisosteres, standardized in vitro assays are employed. The two most common methods are the microsomal stability assay and the hepatocyte stability assay.

Microsomal Stability Assay

This assay provides a measure of the intrinsic clearance of a compound by phase I metabolic enzymes, primarily cytochrome P450s, which are highly concentrated in liver microsomes.

Protocol:

  • Preparation of Reagents:

    • Test compounds (carboxylic acid and tetrazole analogue) are dissolved in an appropriate solvent (e.g., DMSO) to a stock concentration of 10 mM.

    • Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

    • A solution of the cofactor NADPH (nicotinamide adenine dinucleotide phosphate) is prepared in phosphate buffer.

  • Incubation:

    • The test compounds are added to the microsomal suspension to a final concentration of 1 µM.

    • The mixture is pre-incubated at 37°C for 5 minutes.

    • The metabolic reaction is initiated by the addition of the NADPH solution.

  • Sampling and Termination:

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is plotted against time.

    • The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

dot

Start Prepare Reagents (Compound, Microsomes, NADPH) Incubate Incubate at 37°C Start->Incubate Add_NADPH Initiate Reaction (Add NADPH) Incubate->Add_NADPH Time_Points Collect Aliquots (0, 5, 15, 30, 45, 60 min) Add_NADPH->Time_Points Terminate Terminate Reaction (Cold Acetonitrile + IS) Time_Points->Terminate Analyze Analyze by LC-MS/MS Terminate->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Microsomal stability assay workflow.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain a full complement of both phase I and phase II metabolic enzymes, as well as transporters.

Protocol:

  • Cell Culture:

    • Cryopreserved human hepatocytes are thawed and suspended in a suitable culture medium.

    • The cell viability is determined, and the cell suspension is adjusted to the desired density.

  • Incubation:

    • The test compounds (carboxylic acid and tetrazole analogue) are added to the hepatocyte suspension to a final concentration of 1 µM.

    • The incubation is carried out at 37°C in a humidified incubator with 5% CO2.

  • Sampling and Termination:

    • Aliquots of the cell suspension are taken at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

    • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Analysis:

    • The samples are processed (e.g., sonicated and centrifuged) to separate the protein and cellular debris.

    • The supernatant is analyzed by LC-MS/MS.

  • Data Analysis:

    • Similar to the microsomal stability assay, the in vitro half-life and intrinsic clearance are determined from the rate of disappearance of the parent compound.

Conclusion

The replacement of a carboxylic acid with a tetrazole is a well-established and effective strategy in medicinal chemistry to enhance metabolic stability. The inherent resistance of the tetrazole ring to common metabolic pathways, particularly phase II conjugation, often leads to a longer in vivo half-life and improved pharmacokinetic properties. The use of standardized in vitro assays, such as microsomal and hepatocyte stability assays, allows for the direct and quantitative comparison of these functional groups, providing crucial data to guide the design and optimization of more robust drug candidates.

References

The Strategic Replacement: A Comparative Guide to Bioisosteres of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the bioisosteric replacement strategy for "5-bromo-1-(2-methoxyphenyl)-1H-tetrazole," a compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this guide leverages analogous structures and validated experimental data from published research to offer a robust comparative framework.

The core principle of bioisosteric replacement involves substituting a functional group within a biologically active molecule with another group that retains similar physical and chemical properties, with the goal of enhancing the compound's pharmacological profile. In the context of 5-substituted-1-phenyl-1H-tetrazoles, the tetrazole ring is often a target for bioisosteric modification to improve metabolic stability, modulate potency, and explore new intellectual property. This guide will focus on the well-documented replacement of the tetrazole moiety with 1,2,4-oxadiazole and 1,3,4-oxadiazole rings, drawing on data from studies on structurally related compounds.

Bioisosteric Replacement Strategy

The fundamental approach involves replacing the 1,5-disubstituted tetrazole core with isomeric oxadiazole rings. This substitution is predicated on the similar spatial arrangement and electronic properties of these five-membered heterocyclic systems. While the tetrazole ring is a well-established bioisostere for carboxylic acids, its replacement with an oxadiazole can influence key drug-like properties such as polarity and metabolic stability.

Bioisosteric_Replacement Start This compound Tetrazole 1,5-Disubstituted Tetrazole Core Start->Tetrazole Oxadiazole_124 1,2,4-Oxadiazole Bioisostere Tetrazole->Oxadiazole_124 Replacement Oxadiazole_134 1,3,4-Oxadiazole Bioisostere Tetrazole->Oxadiazole_134 Replacement End Comparative Evaluation Oxadiazole_124->End Oxadiazole_134->End

Bioisosteric replacement strategy for the tetrazole moiety.

Comparative Performance Data

While direct experimental data for "this compound" is unavailable, we can extrapolate from studies on analogous 1,5-disubstituted aryl tetrazoles and their oxadiazole counterparts. The following table summarizes data from a study by Dei et al. (2023), which investigated these scaffolds as P-glycoprotein (P-gp) modulators to reverse multidrug resistance (MDR) in cancer cells.[1]

Compound IDHeterocyclic CoreSubstitution PatternP-gp Inhibition (EC50, nM)[1]
Analog 1 2,5-disubstituted Tetrazole2-methoxyphenyl4.80 ± 0.45
Analog 2 2,5-disubstituted 1,3,4-Oxadiazole2-methoxyphenyl11.2 ± 1.2
Analog 3 1,5-disubstituted Tetrazole2-methoxynaphthalen-1-yl1.91 ± 0.12
Analog 4 2,5-disubstituted 1,3,4-Oxadiazole2-methoxynaphthalen-1-yl1.83 ± 0.11

Key Observations:

  • In the case of the 2-methoxyphenyl substituted analogs, the tetrazole (Analog 1) exhibited higher potency in P-gp inhibition compared to its 1,3,4-oxadiazole bioisostere (Analog 2).[1]

  • Conversely, for the 2-methoxynaphthalen-1-yl substituted compounds, both the tetrazole (Analog 3) and the 1,3,4-oxadiazole (Analog 4) displayed comparable and high potency.[1]

These findings underscore that the impact of bioisosteric replacement is context-dependent and influenced by the surrounding pharmacophoric elements.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data, based on the referenced literature.

Synthesis of 1,5-Disubstituted Tetrazoles and 2,5-Disubstituted 1,3,4-Oxadiazoles

General Procedure for 1,5-Disubstituted Tetrazoles: The synthesis of 1,5-disubstituted tetrazoles can be achieved through a multi-step process starting from a suitable aniline derivative. The aniline is first converted to the corresponding aryl azide. In parallel, a nitrile is prepared from an appropriate aldehyde. The final step involves a [3+2] cycloaddition reaction between the aryl azide and the nitrile to yield the 1,5-disubstituted tetrazole.[2]

General Procedure for 2,5-Disubstituted 1,3,4-Oxadiazoles: These compounds are typically synthesized from corresponding acid hydrazides. An acid hydrazide is reacted with an acyl chloride in a suitable solvent like pyridine to form a diacylhydrazine intermediate. This intermediate is then cyclized to the 2,5-disubstituted 1,3,4-oxadiazole, often using a dehydrating agent such as phosphorus oxychloride.[3]

In Vitro P-glycoprotein (P-gp) Inhibition Assay

The potency of the compounds in inhibiting P-gp-mediated efflux was evaluated using a fluorescent substrate accumulation assay in a cell line overexpressing P-gp, such as MDCK-MDR1 cells.[1]

  • Cell Culture: MDCK-MDR1 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and incubated. Following adherence, the cells are treated with varying concentrations of the test compounds.

  • Fluorescent Substrate Addition: A fluorescent P-gp substrate, such as Rhodamine 123, is added to each well and incubated.

  • Fluorescence Measurement: After incubation, the cells are washed, and the intracellular fluorescence is measured using a fluorescence plate reader.

  • Data Analysis: The increase in intracellular fluorescence in the presence of the test compound, relative to untreated controls, is used to determine the half-maximal effective concentration (EC50) for P-gp inhibition.

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Treatment & Incubation cluster_2 Data Acquisition & Analysis Culture Culture MDCK-MDR1 cells Seed Seed cells in 96-well plates Culture->Seed Treat Add test compounds at various concentrations Seed->Treat Incubate_1 Incubate Treat->Incubate_1 Add_Substrate Add Rhodamine 123 Incubate_1->Add_Substrate Incubate_2 Incubate Add_Substrate->Incubate_2 Wash Wash cells Incubate_2->Wash Measure Measure intracellular fluorescence Wash->Measure Calculate Calculate EC50 values Measure->Calculate

Workflow for the in vitro P-gp inhibition assay.

Signaling Pathway Context: P-gp and Multidrug Resistance

P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively transporting a wide range of xenobiotics, including many anticancer drugs, out of the cell. Its overexpression in cancer cells is a major mechanism of multidrug resistance (MDR), leading to decreased intracellular drug accumulation and reduced therapeutic efficacy. The compounds discussed in this guide act as P-gp inhibitors, thereby blocking this efflux mechanism and restoring the sensitivity of cancer cells to chemotherapeutic agents.

Signaling_Pathway Drug Anticancer Drug Cell Cancer Cell Drug->Cell Accumulation Drug Accumulation & Cell Death Drug->Accumulation Pgp P-glycoprotein (P-gp) Efflux Drug Efflux Pgp->Efflux Inhibitor Tetrazole/Oxadiazole Inhibitor Inhibitor->Pgp Inhibitor->Accumulation Cell->Pgp

Mechanism of P-gp mediated multidrug resistance and its inhibition.

Conclusion

The bioisosteric replacement of the tetrazole ring in compounds structurally related to "this compound" with oxadiazole moieties presents a viable strategy for lead optimization in drug discovery. The provided comparative data, although not on the exact target molecule, offers valuable insights into the potential outcomes of such modifications. The experimental protocols detailed herein provide a foundation for the synthesis and evaluation of novel analogs. As the data suggests, the ultimate success of a bioisosteric replacement is highly dependent on the overall molecular structure, necessitating empirical validation for each new series of compounds.

References

Potential Advantages of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

General Advantages of the 1,5-Disubstituted Tetrazole Scaffold

The 1,5-disubstituted tetrazole ring system offers several intrinsic advantages in drug design:

  • Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation compared to a carboxylic acid group, which can undergo phase II conjugation reactions. This can lead to a longer half-life and improved bioavailability of the drug candidate.

  • Lipophilicity: Tetrazoles are typically more lipophilic than their carboxylic acid counterparts. This property can enhance membrane permeability and facilitate oral absorption.

  • Bioisosterism: The tetrazole ring can mimic the charge distribution and geometry of a cis-amide bond or a carboxylic acid, allowing it to interact with similar biological targets.

  • Synthetic Accessibility: The synthesis of 1,5-disubstituted tetrazoles is well-established, often involving cycloaddition reactions between an azide and a nitrile or multicomponent reactions, which allows for the facile generation of diverse chemical libraries for screening.

Comparative Analysis of Antiproliferative Activity

Based on studies of structurally related 1,5-diaryl tetrazoles as antiproliferative agents, particularly as analogs of the natural product combretastatin A-4 which inhibits tubulin polymerization, we can infer the potential activity of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole. The following table summarizes the in vitro antiproliferative activity (IC₅₀ values) of several 1,5-diaryl tetrazole analogs against a panel of human cancer cell lines.

Compound IDR1 (at N1)R2 (at C5)Cell LineIC₅₀ (nM)
Hypothetical 2-methoxyphenyl5-bromophenyl--
Analog 1 3,4,5-trimethoxyphenyl4-methoxyphenylHL-6015.2 ± 1.3
A54925.1 ± 2.1
HT-2918.3 ± 1.5
Analog 2 3,4,5-trimethoxyphenyl4-ethoxyphenylHL-601.3 ± 0.1
A5498.1 ± 0.7
HT-292.4 ± 0.2
Analog 3 3,4,5-trimethoxyphenyl3-fluoro-4-methoxyphenylHL-609.8 ± 0.9
A54915.6 ± 1.4
HT-2911.2 ± 1.0

Data for Analogues 1, 2, and 3 are adapted from a study on 1,5-disubstituted tetrazoles as rigid analogues of Combretastatin A-4.

From the data on analogous compounds, it can be postulated that the presence of a methoxy group on the phenyl ring at the N1 position contributes to the antiproliferative activity. The bromo-substitution at the C5 phenyl ring in the target compound introduces both steric and electronic effects that could modulate its binding to the biological target, potentially enhancing its potency or altering its selectivity profile. Further experimental validation is required to confirm these hypotheses.

Experimental Protocols

To facilitate further research on this compound and its analogs, detailed experimental protocols for its synthesis and a common biological evaluation are provided below.

General Synthesis of 1,5-Disubstituted Tetrazoles via [3+2] Cycloaddition

This protocol describes a common method for synthesizing 1,5-disubstituted tetrazoles from a corresponding nitrile and an azide.

Materials:

  • Substituted benzonitrile (e.g., 2-methoxybenzonitrile)

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted benzonitrile (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Acidify the mixture with 2N HCl to pH 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted-1H-tetrazole.

  • The N-arylation can be achieved by reacting the 5-substituted-1H-tetrazole with an appropriate arylating agent (e.g., a diaryliodonium salt or an arylboronic acid under Chan-Lam coupling conditions) in the presence of a suitable catalyst and base.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_synthesis General Synthetic Pathway for 1,5-Disubstituted Tetrazoles nitrile Substituted Benzonitrile tetrazole 5-Substituted-1H-tetrazole nitrile->tetrazole [3+2] Cycloaddition azide Sodium Azide azide->tetrazole product 1,5-Disubstituted Tetrazole tetrazole->product N-Arylation arylating_agent Arylating Agent (e.g., Arylboronic Acid) arylating_agent->product G cluster_pathway Hypothetical Signaling Pathway Inhibition compound 5-bromo-1-(2-methoxyphenyl) -1H-tetrazole tubulin Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization compound->microtubules Inhibits tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_cycle_arrest G2/M Phase Arrest mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Safety Operating Guide

Personal protective equipment for handling 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, operation, and disposal of this chemical in a laboratory setting.

Hazard Summary and Personal Protective Equipment

A summary of recommended Personal Protective Equipment (PPE) and immediate safety measures is provided in the table below.

Category Requirement Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield is recommended when there is a risk of splashing or explosion.[1][4]Protects against dust, splashes, and potential projectiles.
Skin Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). A flame-resistant lab coat should be worn, fully buttoned, with appropriate footwear (closed-toe shoes).[1][4]Prevents skin contact with the chemical. Gloves should be inspected before use and disposed of properly after handling.[1][5]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded or if dust is generated, a full-face respirator may be necessary.[1][4]Minimizes inhalation of dust or vapors.
General Hygiene Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.Prevents accidental ingestion and contamination.

Operational and Disposal Plans

The following sections provide step-by-step guidance for the safe handling and disposal of this compound.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal start Don PPE weigh Weigh Chemical in Fume Hood start->weigh 1. Suit Up dissolve Prepare Solution weigh->dissolve 2. Handle with Care reaction Conduct Reaction dissolve->reaction 3. Proceed with Experiment workup Work-up and Purification reaction->workup 4. Isolate Product decontaminate Decontaminate Glassware workup->decontaminate 5. Clean Equipment waste Segregate and Label Waste decontaminate->waste 6. Manage Waste dispose Dispose via Licensed Contractor waste->dispose 7. Final Disposal end Remove PPE and Wash Hands dispose->end

Caption: Workflow for safe handling of this compound.

Step-by-Step Handling Procedures
  • Preparation :

    • Always work in a well-ventilated chemical fume hood.[6]

    • Don the appropriate PPE as outlined in the table above.

    • When weighing the solid, avoid generating dust.[1] Use non-sparking tools to prevent ignition sources.[7]

    • Prepare solutions over plastic-backed absorbent pads to contain any spills.[8]

  • During the Experiment :

    • Keep the container tightly closed when not in use.[7]

    • Avoid heating the compound unless its thermal stability is well-understood, as tetrazoles can decompose explosively upon heating.

    • Maintain a clean and organized workspace to minimize the risk of accidents.

  • Emergency Procedures :

    • Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]

    • Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention.[7]

    • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][7]

    • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

    • Spills : For small spills, use absorbent pads to clean up the material while wearing appropriate PPE. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[8]

Disposal Plan

Proper disposal of this compound and any associated waste is critical to ensure environmental and personal safety.

  • Waste Segregation :

    • All solid waste, including contaminated gloves, absorbent pads, and weighing papers, should be collected in a designated, labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, labeled container for halogenated organic waste.

  • Disposal Method :

    • Do not dispose of this chemical down the drain or in regular trash.[1][7][9]

    • The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing to handle the byproducts of bromine and nitrogen combustion.[2][7][10]

    • Contact your institution's environmental health and safety office for specific guidance on hazardous waste disposal procedures.

  • Decontamination :

    • All glassware and equipment that have come into contact with the chemical should be thoroughly decontaminated before reuse or disposal. This can typically be done by rinsing with an appropriate solvent, and the rinsate should be collected as hazardous waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.